The table below summarizes the core chemical and pharmacological identity of this compound:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Code Name | TAK-442 [1] |
| Chemical Formula | C₂₂H₂₆ClN₃O₅S [1] |
| Molecular Weight | 479.977 g/mol [1] |
| Chemical Structure | A chloronaphthalene-based small molecule [1] |
| Mechanism of Action | Direct, selective inhibitor of coagulation Factor Xa (FXa) [1] |
| Modality | Small Molecule [1] |
| Development Status | Discontinued (Phase II for Venous Thromboembolism and Acute Coronary Syndrome) [2] |
This compound was designed to directly inhibit Factor Xa (FXa), a trypsin-like serine protease that holds a central position in the coagulation cascade [3]. This cascade is a stepwise amplification process where Factor Xa sits at the convergence point of the intrinsic (contact activation) and extrinsic (tissue factor) pathways [3] [4].
The following diagram illustrates the central role of Factor Xa and the point of inhibition for this compound.
Factor Xa's role in coagulation and this compound's inhibitory point.
Inhibiting Factor Xa blocks the downstream burst of thrombin generation, preventing the formation of stable fibrin clots. As a direct inhibitor, this compound binds to Factor Xa without requiring a cofactor like antithrombin III, differentiating it from indirect inhibitors such as heparin [3] [5].
The high potency and selectivity of Factor Xa inhibitors like this compound are achieved through specific interactions with key subsites within the enzyme's active pocket [6] [7].
The schematic below models the typical binding of an FXa inhibitor, highlighting the critical interactions that drive affinity and specificity.
Model of Factor Xa inhibitor binding in the enzyme active site.
Research into anthranilamide-based Factor Xa inhibitors (the chemotype to which this compound belongs) explored the use of a weakly basic sulfoximine group as a novel P4 binding element. This group was designed to interact favorably with the S4 "aromatic box" of Factor Xa, contributing to potent inhibition while potentially improving pharmacokinetic properties compared to strongly basic amidine groups used in earlier inhibitors [7].
Although comprehensive clinical data is limited due to its discontinued status, available information from research contexts is summarized below.
| Data Category | Key Findings |
|---|---|
| In Vitro FXa Inhibition | Potent inhibitory activity against human Factor Xa. Specific IC₅₀/Kᵢ values for this compound are not listed, but the anthranilamide series from which it originated demonstrated strong FXa inhibition [7]. |
| Ex Vivo/In Vivo Efficacy | In animal models (e.g., rat venous thrombosis), related compounds showed excellent efficacy and favorable oral bioavailability [7]. |
| Clinical Indications (Trials) | Phase II trials for prevention/therapy of Venous Thromboembolism (VTE) and Acute Coronary Syndrome (ACS) [1]. |
| Clinical Outcome | Development was discontinued after Phase II trials for commercial/strategic reasons [2] [7]. |
The following experimental approaches are central to establishing the profile of a drug like this compound.
1. In Vitro Factor Xa Inhibition Assay
2. Ex Vivo Coagulation Monitoring (Prothrombin Time)
3. In Vivo Antithrombotic Efficacy Model
4. Molecular Dynamics (MD) Simulation for Selectivity Analysis
This compound represents a specific approach within the anthranilamide class of FXa inhibitors. While it did not reach the market, its research history contributes valuable knowledge to medicinal chemistry and anticoagulant development.
For research purposes, the following table consolidates the key quantitative and experimental findings available from the literature.
| Parameter | Experimental Data | Context / Model |
|---|---|---|
| IC₅₀ (FXa in plasma) | 53 nM | Human platelet-poor plasma [1] |
| IC₅₀ (FXa in plasma) | 32 nM | Rat platelet-poor plasma [1] |
| IC₅₀ (Prothrombinase) | 51 nM | In vitro reconstituted human system (FXa, calcium, washed platelets) [1] |
| IC₅₀ (Thrombin Generation) | 19 nM | Rat model of balloon injury on injured aortas surface [1] |
As a direct Factor Xa inhibitor, Letaxaban acts in the common pathway of the coagulation cascade. The following diagram illustrates its target and the conceptual workflow for studying its effects, from in vitro assays to in vivo models.
TAK-442 is an oral, direct, and competitive factor Xa (FXa) inhibitor that was investigated as a potential anticoagulant for conditions like acute coronary syndrome (ACS). The table below summarizes its core characteristics [1] [2] [3].
| Attribute | Description |
|---|---|
| Mechanism of Action | Direct & competitive inhibition of coagulation Factor Xa (FXa) [3]. |
| Primary Indication (Investigated) | Secondary prevention following Acute Coronary Syndrome (ACS) [1]. |
| Key Preclinical Finding | Inhibits prothrombinase activity (IC₅₀ = 51 nM) [3]. |
| Key Clinical Finding | No significant reduction in cardiovascular events vs. placebo; no dose-dependent increase in TIMI major bleeding [1]. |
The following tables summarize quantitative data and methodologies from key studies on TAK-442.
Table 1: Phase 2 Clinical Trial in ACS Patients [1]
| Trial Aspect | Details |
|---|---|
| Objective | Determine the dose-dependent effect on major bleeding and efficacy. |
| Design | Phase II, double-blind, placebo-controlled, three-stage adaptive design. |
| Patients | 2,753 stabilised ACS patients. |
| Intervention | TAK-442 (doses from 10 mg BID to 120 mg BID) or placebo, added to standard care. |
| Treatment Duration | 24 weeks. |
| Primary Endpoint | Incidence of TIMI (Thrombolysis in Myocardial Infarction) major bleeding. |
| Key Efficacy Result | No evidence of efficacy; cardiovascular event incidence similar to placebo. |
| Key Safety Result | TIMI major bleeding: 0.9% (pooled TAK-442) vs. 0.5% (placebo); not statistically significant. |
Table 2: In Vitro Anti-inflammatory & Signaling Protocols [2]
| Experimental Component | Methodological Details |
|---|---|
| Cell Line | Human Umbilical Vein Endothelial Cells (HUVECs). |
| Stimulation | FXa (up to 1 U/mL) or thrombin (up to 1 U/mL). |
| Inhibition Assay | TAK-442, melagatran (thrombin inhibitor), or vorapaxar (PAR1 antagonist) added 1 hour before agonists. |
| Key Readout - 1 | MCP-1 Secretion: Measured via ELISA after 20-hour incubation. |
| Key Finding | TAK-442 inhibited FXa-induced MCP-1 production (IC₅₀ = 0.34 µM). |
| Key Readout - 2 | Calcium Mobilization: Measured by FLIPR in PAR1-overexpressed CHO-K1 cells using Fluo-3AM dye. |
| Key Finding | TAK-442 inhibited FXa-induced calcium mobilization via PAR1. |
Table 3: In Vivo Arterial Thrombosis Model [3]
| Model Aspect | Specifications |
|---|---|
| Animal Model | Rat, FeCl₃-induced mesenteric arterial injury. |
| TAK-442 Administration | Oral (po) at 3, 10, and 30 mg/kg. |
| Comparative Agents | Ximelagatran (oral thrombin inhibitor), Fondaparinux (parenteral FXa inhibitor). |
| Primary Endpoint | Time to occlusive thrombus formation. |
| Key Efficacy Result | TAK-442 (10 mg/kg) significantly extended time to occlusion (2.9x control). |
| Bleeding Time | TAK-442 (up to 30 mg/kg) did not significantly prolong bleeding time. |
| Synergy Study | Sub-therapeutic doses of TAK-442 (1 mg/kg) combined with aspirin (10 mg/kg) or clopidogrel (10 mg/kg) showed a synergistic antithrombotic effect. |
TAK-442 was designed to directly bind and inhibit FXa, a key serine protease in the coagulation cascade [3]. Beyond its anticoagulant role, research revealed an anti-inflammatory effect. FXa can trigger pro-inflammatory responses in endothelial cells, such as the production of Monocyte Chemoattractant Protein-1 (MCP-1). TAK-442 was shown to inhibit this FXa-induced MCP-1 production. This anti-inflammatory effect is mediated through the inhibition of Protease-Activated Receptor 1 (PAR1) signaling, a pathway also activated by thrombin [2].
The following diagram illustrates the proposed signaling pathway and experimental workflow for identifying TAK-442's anti-inflammatory effects:
Proposed pathway of TAK-442's anti-inflammatory effect via PAR1.
While TAK-442 targets FXa, research has explored inhibiting other coagulation factors to improve safety. Factor IXa (FIXa), which acts in the intrinsic pathway, has emerged as an attractive target. The hypothesis is that selectively inhibiting the intrinsic pathway could achieve antithrombotic efficacy with a potentially lower bleeding risk than inhibiting FXa, which is in the common pathway [4] [5]. Structural analyses reveal that while the active sites of FIXa and FXa are highly similar, selective inhibition is possible by exploiting subtle differences in residue composition and dynamics, such as forming strong hydrogen bonds with Asp189 and Ala190 in the S1 pocket of FIXa [5].
Based on the available information, the clinical development of TAK-442 has been discontinued. The pivotal Phase 2 trial concluded that while the drug did not cause a dose-dependent increase in major bleeding, it also showed no evidence of efficacy in reducing cardiovascular events in ACS patients [1].
Despite its discontinuation, TAK-442 remains a compound of scientific interest. The research around it provides:
| Experimental System / Condition | Reported IC50 Value |
|---|---|
| Endogenous FXa in human plasma (platelet-poor) | 53 nM [1] [2] [3] |
| Endogenous FXa in rat plasma (platelet-poor) | 32 nM [1] [2] [3] |
| In vitro reconstituted human prothrombinase complex (FXa, calcium, washed platelets) | 51 nM [1] [3] |
| Platelet-associated thrombin generation on injured rat aortas (in vivo model) | 19 nM [1] [3] |
The provided IC50 values were determined through established biochemical and in vivo pharmacological assays.
This compound functions by directly and selectively binding to the active site of Factor Xa, a key serine protease at the convergence of the intrinsic and extrinsic coagulation pathways [1] [4].
Figure 1: Mechanism of this compound in the Coagulation Cascade. This compound selectively inhibits Factor Xa, preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.
This compound reached Phase 2 clinical trials for the prevention of venous thromboembolism in patients undergoing total knee replacement and for the treatment of Acute Coronary Syndrome [1] [3]. Development was discontinued after these trials, and the drug was not approved for market.
Letaxaban's characterization involved key experiments to establish its potency, selectivity, and efficacy.
Detailed Methodologies for Key Experiments
The following diagram illustrates the logical workflow of the key experiments conducted to characterize this compound, from foundational in vitro testing to integrated in vivo models.
This compound is a direct Factor Xa inhibitor, meaning it binds directly to the enzyme's active site without requiring an intermediate like Antithrombin III [2] [3]. This mechanism is shared by approved drugs like rivaroxaban and apixaban [3].
Factor Xa occupies a critical position in the coagulation cascade, acting as a convergence point for the intrinsic and extrinsic pathways [3]. Each molecule of Factor Xa can catalyze the generation of over a thousand thrombin molecules, making it a high-impact target for anticoagulation [3]. By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the ultimate formation of fibrin and a stable thrombus [3].
The diagram below maps this compound's specific target within the simplified coagulation cascade.
To provide context, the table below contrasts key aspects of this compound with Apixaban, a widely approved Factor Xa inhibitor.
| Feature | This compound (Investigational) | Apixaban (Approved) |
|---|---|---|
| Target | Coagulation Factor Xa [4] [2] | Coagulation Factor Xa [5] |
| Key Indications | Acute Coronary Syndrome, Venous Thromboembolism (investigated) [4] [6] | Nonvalvular Atrial Fibrillation, DVT/PE treatment & prophylaxis [7] [5] |
| Status | Investigational; development halted after Phase 2 [4] [6] | Approved; widely used in clinical practice [7] [5] |
| Renal Elimination | Not fully characterized | ~27% [7] |
| Clinical Monitoring | Not established; anti-FXa activity likely suitable for quantification [8] | Not routinely required [7] [9] |
Based on the available information, this compound was a promising oral Factor Xa inhibitor with documented in vitro and in vivo efficacy. However, its development was discontinued after Phase 2 trials, and it did not proceed to market approval.
This compound (TAK-442) is an orally active, selective, direct Factor Xa (FXa) inhibitor [1] [2]. It exhibits dual anticoagulant and anti-inflammatory activity by directly inhibiting FXa and intervening in the PAR1 signaling pathway [2]. Its potential applications have been studied in trials for venous thromboembolism and acute coronary syndrome [1].
This compound produces its anticoagulant effect by directly and reversibly inhibiting Factor Xa, a key serine protease in the coagulation cascade [3].
This compound inhibits Factor Xa, preventing thrombin generation and fibrin clot formation.
Structural studies note that Factor Xa inhibitors like apixaban, rivaroxaban, and this compound share similar binding sites and modes [4]. Designing selective inhibitors is challenging due to high structural and functional similarity between coagulation factor enzymes [4] [5].
The table below summarizes the available quantitative data for this compound. Please note that many key parameters are not publicly published.
| Parameter | Available Data / Status | Notes / Source |
|---|---|---|
| Tmax | Not Available | Time to maximum plasma concentration [1] |
| Half-life (t1/2) | Not Available | [1] |
| Protein Binding | Not Available | [1] |
| Route of Elimination | Not Available | [1] |
| Clearance | Not Available | [1] |
| Metabolism | Not Available | [1] |
| Molecular Weight | 479.98 g/mol | [1] [2] |
| Chemical Formula | C22H26ClN3O5S | [1] [2] |
| CAS Number | 870262-90-1 | [1] [2] |
The lack of public pharmacokinetic data for this compound is consistent with its status as an investigational compound. To proceed with your research, I suggest the following avenues:
Letaxaban is an oral, direct Factor Xa (FXa) inhibitor [1] [2] [3]. It was investigated as a small molecule drug for preventing and treating thromboembolic diseases [1].
The scope of publicly available detailed pharmacodynamic data for this compound is restricted. The table below summarizes its development status based on search results:
| Development Aspect | Status and Available Information on this compound |
|---|---|
| Highest Development Phase | Phase 2 (studies in Venous Thromboembolism prevention and Acute Coronary Syndrome treatment) [1] [3]. |
| Current Approval Status | Not approved for medical use; development appears to be discontinued [1] [3]. |
| Available Quantitative PD Data | Not available in the public domain from the searched sources. |
| Detailed Experimental Protocols | Not available in the public domain from the searched sources. |
Since this compound-specific data is scarce, the table below summarizes key pharmacodynamic and pharmacokinetic parameters of Apixaban, an approved drug from the same class, for reference [4] [5] [6]:
| Parameter | Details for Apixaban |
|---|---|
| Mechanism of Action | Direct, selective, reversible inhibitor of both free and clot-bound Factor Xa, and prothrombinase activity [5] [6] [7]. |
| Effect on Coagulation | Inhibits thrombin generation, thereby preventing thrombus formation. Does not directly affect platelet aggregation [4]. |
| Pharmacokinetics (PK) | • Bioavailability: ~50% • Tmax: 3-4 hours • Half-life: ~12 hours • Renal Excretion: ~27% [4] [5] [6]. | | Key Clinical Advantages | Predictable PK/PD allowing for fixed dosing without routine monitoring; fewer drug-food interactions compared to warfarin [5] [8]. |
The following diagram illustrates the core mechanism of action shared by direct Factor Xa inhibitors like this compound and Apixaban within the coagulation cascade:
Figure 1: Mechanism of Direct Factor Xa Inhibitors. This compound and similar drugs directly inhibit Factor Xa, a key convergence point in the coagulation cascade, thereby reducing thrombin generation and fibrin clot formation.
Given the limited data on this compound, here are potential avenues for finding more information:
The table below summarizes the core data on Letaxaban for researchers [1] [2].
| Property Category | Details |
|---|---|
| IUPAC Name | (2S)-1-[1-[(2S)-3-[(6-chloronaphthalen-2-yl)sulfonyl]-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one [1] |
| Chemical Formula | C₂₂H₂₆ClN₃O₅S [1] [2] |
| Molecular Weight | 479.98 g/mol [2] |
| CAS Number | 870262-90-1 [1] [2] |
| SMILES Code | ClC1=CC2=C(C=C(S(CC@HN3CCC(CC3)N4C(=O)NCCC4)O)(=O)=O)C=C2)C=C1 [2] |
| Mechanism of Action | Direct, selective inhibitor of coagulation Factor Xa (FXa) [1] |
| Drug Status | Investigational (Clinical trials for Venous Thromboembolism prevention and Acute Coronary Syndrome treatment) [1] |
| Storage | 0°C (short-term), -20°C (long-term) [2] |
This compound (also known as TAK-442) has been used in clinical trials studying its application for the prevention of Venous Thromboembolism and the treatment of Acute Coronary Syndrome [1]. Its status as an investigational drug means that detailed synthetic routes and full experimental protocols are typically contained within proprietary internal research documents and are not part of the public scientific literature.
Given the lack of a public synthesis pathway, here are suggested approaches to gather more profound technical insights:
The following diagram outlines a generalized workflow for developing a novel therapeutic agent like this compound, from initial discovery through clinical evaluation.
Diagram 1. A generalized workflow for anticoagulant drug development.
The table below consolidates the core preclinical data found in the literature.
| Parameter | Reported Value | Experimental Context / Notes |
|---|---|---|
| FXa Inhibitory Potency (IC₅₀) | 3.5 nM | In vitro enzyme assay [1]. |
| In Vivo Antithrombotic Efficacy | Potent efficacy | Rabbit model of venous thrombosis [1]. |
| Bleeding Risk Profile | Did not affect bleeding time | Observed at efficacious antithrombotic doses in the same rabbit model [1]. |
| Pharmacokinetics | Favorable in monkeys | Specific parameters (half-life, clearance, etc.) not detailed [1]. |
| Chemical Structure | Chloronaphthyl P1 group, 2-hydroxyethylsulfone linker, piperidinyltetrahydropyrimidinone P4 group | Discovered to replace a metabolically vulnerable heterocycle in a lead compound [1]. |
Letaxaban was developed as a direct, oral Factor Xa (FXa) inhibitor.
The following diagram illustrates the general mechanism of action of Factor Xa inhibitors like this compound within the coagulation cascade.
Letaxaban exerts its primary effect by directly binding to and inhibiting Factor Xa, a key serine protease in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and fibrin clot formation [1] [2].
Research suggests this compound also possesses anti-inflammatory properties by interfering with the Protease-Activated Receptor 1 (PAR1) signaling pathway. Factor Xa can activate PAR1, triggering pro-inflammatory responses. This compound's intervention in this pathway is proposed to contribute to its therapeutic profile [2].
The diagram below illustrates this dual mechanism of action:
This compound has been evaluated in Phase 2 clinical trials for the prevention and treatment of thrombotic conditions. The available data indicates it has not progressed to late-stage Phase 3 trials or regulatory approval [1].
| Condition Studied | Phase | Purpose | Reported Status |
|---|---|---|---|
| Venous Thromboembolism | Phase 2 | Prevention | Completed [1] |
| Acute Coronary Syndrome (ACS) | Phase 2 | Treatment | Completed [1] |
The search results do not confirm whether this compound has been granted orphan drug designation. You can verify this definitively through these official databases:
NCT01410630) for any mention of orphan status.
Factor Xa (FXa) holds a pivotal position in the coagulation cascade, acting as the point of convergence for the intrinsic and extrinsic pathways [1] [2]. Its primary role is to activate prothrombin (Factor II) to thrombin (Factor IIa). A single molecule of FXa can catalyze the formation of over a thousand thrombin molecules, making it a high-leverage target for anticoagulation [2].
Direct oral Factor Xa inhibitors (e.g., apixaban, rivaroxaban, edoxaban) are small molecules that reversibly bind to the active site of FXa [3] [4]. They block the interaction with substrate, thereby preventing thrombin generation and subsequent fibrin clot formation [1] [2]. Unlike indirect inhibitors like fondaparinux, they do not require antithrombin III as a cofactor [1].
The diagram below illustrates the coagulation cascade and the specific target of Factor Xa inhibitors.
Direct FXa inhibitors are approved for various conditions, including stroke prevention in non-valvular atrial fibrillation (AF), treatment and prevention of venous thromboembolism (VTE), and management of stable atherosclerotic vascular disease [5] [3].
Table 1: Clinically Approved Direct Oral Factor Xa Inhibitors [5] [3]
| Drug (Brand) | Common Indications & Dosing | Key Contraindications & Considerations |
|---|
| Apixaban (Eliquis) | AF: 5 mg BID (2.5 mg BID if ≥2 of: age≥80, weight≤60kg, SCr≥1.5 mg/dL) [5]. VTE Treatment: 10 mg BID for 7 days, then 5 mg BID [5]. | CrCl <25 mL/min [5]. Child-Pugh C cirrhosis [5]. | | Rivaroxaban (Xarelto) | AF: 20 mg QD (15 mg QD if CrCl 15-50 mL/min) [5]. VTE Treatment: 15 mg BID for 21 days, then 20 mg QD [5]. Vascular Disease: 2.5 mg BID with aspirin [5]. | CrCl <15 mL/min [5]. Child-Pugh B & C cirrhosis [5]. | | Edoxaban (Savaysa) | AF: 60 mg QD (30 mg QD if CrCl 15-50 mL/min, weight≤60kg, or with P-gp inhibitors) [6]. | Use not recommended in end-stage renal disease [6]. |
Table 2: Select Pharmacokinetic and Clinical Trial Profile (Compared to Warfarin) [6] [7]
| Parameter | Apixaban | Rivaroxaban | Edoxaban |
|---|---|---|---|
| Dosing Frequency | Twice Daily [6] | Once Daily [6] | Once Daily [6] |
| Overall Exposure (AUC)* | Higher (4550 ng·h/mL) [7] | Intermediate (2710 ng·h/mL) [7] | Lower (1290 ng·h/mL) [7] |
| Stroke/Systemic Embolism | Superior risk reduction [6] | Non-inferior [6] | Non-inferior [6] |
| Major Bleeding (vs Warfarin) | Lower risk [6] | Similar risk [6] | Lower risk [6] |
| Intracranial Hemorrhage | Lower risk [6] | Lower risk [6] | Lower risk [6] |
| Gastrointestinal Bleeding | Similar risk [6] | Higher risk [6] | Similar risk [6] |
\Geometric mean AUC for standard AF doses: Apixaban 5mg BID, Rivaroxaban 15mg QD, Edoxaban 60mg QD [7].*
A significant area of development is managing life-threatening bleeding. Andexanet alfa is a specific reversal agent approved for apixaban and rivaroxaban. It is a recombinant, modified FXa molecule that acts as a decoy, binding and sequestering FXa inhibitors in the blood [8] [4].
Key Evidence and Limitations:
1. Protocol: Computational Design of FXa Variants for Reversal [4]
2. Emerging Therapeutic Frontiers
Factor Xa inhibitors represent a major advancement in anticoagulation therapy, offering targeted action and clinical convenience. Current research is intensely focused on improving their safety profile, particularly through the development of safer reversal agents and the exploration of novel targets like Factor XI. The ongoing clinical trials and computational drug design efforts promise to further refine and expand the anticoagulant arsenal in the coming years.
Letaxaban (also known as TAK-442) was evaluated in Phase 2 clinical trials for the following conditions [1] [2] [3]:
The available information indicates that the drug's development did not progress beyond this stage and was ultimately halted [3] [4].
This compound is an orally active drug designed to have a dual anticoagulant and anti-inflammatory effect [5].
The diagram below illustrates its dual mechanism of action.
This compound works by directly inhibiting Factor Xa, a key enzyme in the coagulation cascade. By inhibiting FXa, it prevents the downstream formation of thrombin and, consequently, the development of a stable fibrin clot [2] [5]. Additionally, research suggests it intervenes in the PAR1 signaling pathway, which is activated by thrombin and contributes to inflammation. This secondary action is thought to provide anti-inflammatory benefits [5].
In vitro and in vivo studies provided the quantitative basis for its efficacy [3]:
| Experiment | System | Key Outcome (IC₅₀) |
|---|---|---|
| In vitro FXa Inhibition | Platelet-poor human plasma | 53 nM [3] |
| In vitro FXa Inhibition | Platelet-poor rat plasma | 32 nM [3] |
| In vitro Prothrombinase Inhibition | Reconstituted human system (FXa, calcium, washed platelets) | 51 nM [3] |
| Ex vivo Thrombus Model | Balloon-injured rat aorta | Inhibited platelet-associated thrombin generation (IC₅₀: 19 nM) [3] |
The investigation of this compound was part of a broader effort to develop a new generation of anticoagulants that could overcome the limitations of older drugs like warfarin, which require frequent monitoring and have multiple food and drug interactions [6]. Although this compound itself was not successful, research into Factor Xa inhibitors has been highly fruitful, leading to approved drugs like Apixaban and Rivaroxaban [7] [6] [8].
Researchers studying this compound's trial data and structure can gain valuable insights into the structure-activity relationships and safety profiles that influence the success or failure of investigational anticoagulants.
In drug discovery and development, particularly for compounds like Letaxaban, understanding pharmacokinetics is crucial. A key parameter is Plasma Protein Binding (PPB), which describes the degree to which a drug attaches to proteins in the blood plasma, primarily Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AGP) [1] [2]. A drug's efficacy is primarily driven by its unbound fraction, as this is the portion that can diffuse to the target site, be metabolized, and be excreted [1]. For highly protein-bound drugs (>95%), even small changes in binding can lead to significant shifts in the free fraction, potentially altering efficacy and safety [1] [3]. This note details protocols for plasma preparation and methodologies for analyzing plasma protein binding.
The following protocol is adapted from standard laboratory procedures [4].
Workflow Overview: The following diagram illustrates the key decision points and steps in the plasma preparation process.
Detailed Procedure:
Important Notes:
Determining the fraction of drug bound to plasma proteins is essential. Several in vitro techniques are available.
Commonly Used Methods:
| Method | Principle | Key Considerations |
|---|---|---|
| Equilibrium Dialysis [2] | Separation of plasma and buffer compartments by a semi-permeable membrane; drug equilibrates between them. | Considered the gold standard. Can be low-throughput and time-consuming. |
| Ultrafiltration [2] | Use of a centrifugal force to separate protein-bound drug (retentate) from unbound drug (filtrate) through a molecular weight cut-off filter. | Faster than equilibrium dialysis. Potential for non-specific binding to the filter device. |
| Ultracentrifugation [2] | High-speed centrifugation to pellet plasma proteins, allowing analysis of the drug concentration in the supernatant. | Avoids issues with membranes/filters. Can be technically challenging and time-consuming. |
| High-Performance Affinity Chromatography (HPAC) [2] | Use of HPLC columns with immobilized proteins (HSA or AGP). Retention time indicates binding affinity. | High-throughput, automated, and robust. Excellent for early-stage screening of drug candidates. |
HPAC Protocol Overview [2]: This method is particularly suitable for the rapid screening of novel compounds like this compound.
When developing a drug, it is critical to interpret PPB data in the context of other pharmacokinetic parameters.
Table: Interpreting Plasma Protein Binding Data in Context
| PK Parameter | Relationship with PPB | Potential Impact of High PPB |
|---|---|---|
| Volume of Distribution (Vd) | The unbound fraction (fu) can distribute into tissues. A low fu may lead to a smaller Vd [1]. | Limited distribution outside the vascular compartment. |
| Clearance (CL) | For drugs with low metabolic capacity, clearance is directly proportional to the unbound fraction [1]. | Reduced clearance, potentially leading to a longer half-life. |
| Drug-Drug Interactions | A highly bound drug can be displaced from proteins by another drug, increasing its free fraction [1]. | A sudden increase in free drug can enhance both efficacy and toxicity (critical for drugs with a narrow therapeutic index). |
Robust and reproducible plasma preparation is a foundational step in pharmacokinetic studies. For a novel compound like this compound, a comprehensive analysis that includes determining plasma protein binding is indispensable for predicting its in vivo behavior, optimizing its structure, and de-risking its development path. Integrating these analyses early in the discovery workflow can significantly inform critical go/no-go decisions.
Factor Xa is a pivotal serine protease in the coagulation cascade. It sits at the convergence point of the intrinsic and extrinsic pathways, forming the "prothrombinase complex" that converts prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final enzyme in the cascade, responsible for converting fibrinogen to fibrin to form a stable clot [1] [2].
Direct Factor Xa inhibitors, such as apixaban and rivaroxaban, exert their anticoagulant effect by selectively and reversibly binding to the active site of Factor Xa [3] [2]. This binding inhibits Factor Xa's ability to convert prothrombin to thrombin. A key advantage is that these drugs inhibit both free Factor Xa and Factor Xa already bound within the prothrombinase complex [1] [2]. This action does not require a cofactor like Antithrombin III, and it ultimately reduces the generation of thrombin, preventing fibrin clot formation [1] [4].
The diagram below illustrates this mechanism and the corresponding assay principle.
The chromogenic anti-Factor Xa assay is the recommended method for quantitatively measuring the plasma concentration of direct Factor Xa inhibitors [5] [6]. The table below outlines the key parameters for this assay.
| Parameter | Specification |
|---|---|
| Assay Principle | Chromogenic substrate cleavage [5] |
| Target | Direct Factor Xa inhibitors (e.g., Apixaban, Rivaroxaban, Letaxaban) |
| Specimen Type | Citrated plasma (draw volume as per collection tube manufacturer) [5] |
| Sample Timing | Trough level: Immediately before next dose. For peak level: Consult drug-specific pharmacokinetics [5] |
| Sample Processing | Centrifuge to obtain platelet-poor plasma; separate plasma from cells within 1 hour of collection [5] |
The following table summarizes the expected results and critical factors for the assay.
| Aspect | Interpretation & Consideration |
|---|---|
| Expected Result (No Drug) | Zero or undetectable anti-Factor Xa activity [5] |
| Quantitative Result | Reported in drug-specific units (e.g., ng/mL). Must be interpreted against expected on-therapy ranges. |
| Low Anti-Xa Level | Potential subtherapeutic dosing, non-adherence, or sample timing/delay issues [5] |
| Interfering Substances | Hemolyzed, icteric, or lipemic samples may interfere with the chromogenic measurement [5] |
| Assay Specificity | The assay must be calibrated for the specific drug being measured. Not all anti-Xa assays are interchangeable for different Factor Xa inhibitors. |
The anti-Factor Xa activity assay is a robust and specific tool for measuring the plasma concentration of direct Factor Xa inhibitors like this compound in a research or clinical setting. Adherence to the detailed protocol for sample handling, calibration, and analysis is crucial for generating reliable data. The workflow for this assay is summarized in the following diagram.
The table below summarizes key validation parameters from several HPLC-based methods for quantifying Rivaroxaban, illustrating the typical performance characteristics you can expect to achieve.
| Matrix | Technique | Linear Range | LOD | LOQ | Key Mobile Phase Composition | Application Note |
|---|---|---|---|---|---|---|
| Human Plasma [1] | RP-HPLC-DAD | 0.1–10.0 µg/mL | 0.03 µg/mL | 0.1 µg/mL | ACN:Water:Methanol (60:30:10, v/v/v) | Bioanalytical method for Rivaroxaban with Paracetamol and Ceftriaxone |
| Dried Blood Spots & Plasma [2] | UPLC-MS/MS | 2–500 ng/mL | - | 2 ng/mL | Water:ACN (both with 0.1% Formic Acid), Gradient | High-throughput TDM; correlation with coagulation parameters |
| Human Plasma [3] | HPLC-MS/MS | 2.00–500.93 ng/mL | 2 ng/mL | 2 ng/mL | ACN:5mM Ammonium Formate, pH 3.5 (85:15, v/v), Isocratic | High-throughput method with solid-phase extraction |
| Body Fluids (Serum, Urine) [4] | HPLC-MS/MS | 0.5–1000 ng/mL | 0.5–1.0 ng/mL | 1.9–3.6 ng/mL | Water/ACN with 2mM Ammonium Formate & 0.2% Formic Acid, Gradient | Emergency toxicology screening and TDM for multiple anticoagulants |
| Bulk Drug [5] | RP-HPLC-PDA | Not Specified (for linearity) | 0.30 ppm | 1.0 ppm | ACN:Monobasic Potassium Phosphate, pH 2.9 (30:70, v/v), Isocratic | Stability-indicating method for impurity profiling |
Here are detailed methodologies for two key applications: a stability-indicating method for the drug substance and a high-sensitivity bioanalytical method for plasma.
This method is optimized for separating Rivaroxaban from its degradation products and process-related impurities [5].
1. Instrumentation and Chromatography
2. Forced Degradation Studies
3. Method Validation
This is a high-sensitivity and high-throughput method suitable for pharmacokinetic studies [3].
1. Instrumentation and Chromatography
2. Sample Preparation (Solid Phase Extraction)
3. Method Validation
The following diagram outlines the decision-making workflow for selecting an appropriate quantification method based on your analytical requirements.
The protocols and data provided here are extracted from scientific literature for Rivaroxaban [5] [3]. This compound was not found in the available search results.
This document provides a framework for designing stability studies for the investigational drug Letaxaban, based on standard regulatory guidelines and analogies to marketed drugs in its class.
This compound (TAK-442) is an investigational, small molecule Direct Oral Anticoagulant (DOAC) [1]. Its chemical structure is characterized as a chloronaphthalene, with the formula C22H26ClN3O5S and an average molecular weight of 479.977 g/mol [1]. Its mechanism of action involves the direct inhibition of coagulation Factor Xa (FXa) [1]. While it has been studied in clinical trials for the prevention and treatment of Venous Thromboembolism and Acute Coronary Syndrome, it has not received market approval, which likely explains the scarcity of public, detailed stability data [1].
Stability testing of pharmaceutical products must be conducted under environmental conditions that reflect the intended storage regions. The ICH and WHO have classified the world into four primary climatic zones, which define the standard long-term stability testing conditions [2].
Table 1: Climatic Zones and Long-Term Stability Testing Conditions
| Climatic Zone | Type of Climate | Long-Term Testing Conditions | Example Regions |
|---|---|---|---|
| Zone I | Temperate | 21°C ± 2°C / 45% RH ± 5% | Northern Europe, Canada, Russia [2] |
| Zone II | Mediterranean / Subtropical | 25°C ± 2°C / 60% RH ± 5% | USA, Southern Europe, Japan [2] |
| Zone IVa | Hot and Humid | 30°C ± 2°C / 65% RH ± 5% | China, India, Puerto Rico [2] |
| Zone IVb | Hot and Very Humid | 30°C ± 2°C / 75% RH ± 5% | Singapore, Philippines, Indonesia [2] |
RH = Relative Humidity
For accelerated testing, the standard condition is 40°C ± 2°C / 75% RH ± 5% for a minimum of 6 months [2].
Forced degradation studies help identify likely degradation products and elucidate the drug's inherent stability characteristics. Research on similar DOACs provides a strong model for this compound.
Table 2: Proposed Forced Degradation Conditions for this compound
| Stress Condition | Proposed Parameters | Expected Outcome (Based on DOAC analogs) |
|---|---|---|
| Acid Hydrolysis | 0.1M - 1.0M HCl, 60°C, 3-6 hours [3] [4] | Significant degradation; likely formation of multiple hydrolytic degradation products [3] [4]. |
| Base Hydrolysis | 0.1M - 1.0M NaOH, 60°C, 3-6 hours [3] [4] | Significant degradation; potentially more degradation products than acid hydrolysis [3] [4]. |
| Oxidative Degradation | 3-30% H2O2, room temperature, 24 hours [3] [4] | Stable to minor degradation [3] [5]. |
| Photolytic Degradation | Exposure to UV/Visible light (300-800 nm), 24 hours [3] | Stable [3] [5]. |
| Thermal Degradation | Solid state, 50-105°C, up to 6 hours [3] [4] | Stable [3] [5]. |
Key Insight from Analog Drugs: Apixaban and rivaroxaban, both FXa inhibitors, show extreme sensitivity to hydrolytic conditions but are stable under oxidative, thermal, and photolytic stress [3] [5] [4]. This suggests that the amide and other hydrolytically labile groups in their structures are the primary points of degradation. This compound's stability profile is expected to be similar.
A combination of separation and detection techniques is required to monitor degradation.
The following workflow outlines the systematic process for conducting and analyzing forced degradation studies:
This protocol ensures the integrity of samples for accurate concentration determination, based on studies of approved DOACs.
Table 3: Sample Storage Stability for DOAC Concentration Analysis
| Sample Matrix | Storage Temperature | Maximum Stable Duration | Key Findings |
|---|---|---|---|
| Citrated Whole Blood | +2°C to +8°C (Refrigerator) | Up to 7 days [6] | Median deviation from baseline <5.5% [6]. |
| Citrated Plasma | +2°C to +8°C (Refrigerator) | Up to 7 days [6] | Median deviation from baseline <1% [6]. |
| Citrated Plasma | Room Temperature (RT) | Up to 24 hours [7] | Mean recovery for FXa inhibitors >88% [7]. |
| Citrated Plasma | -20°C (Frozen) | At least 90 days [7] | Mean deviation ≤10% even after 3 freeze-thaw cycles [7]. |
Analytical Methods: DOAC concentrations can be reliably measured using chromogenic anti-FXa assays (for this compound, rivaroxaban, apixaban) calibrated with the specific drug [6]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, it is less accessible for routine use [6].
For the stability assessment of this compound, the following approach is recommended:
This protocol, based on regulatory standards and the behavior of analogous compounds, provides a solid foundation for the comprehensive stability evaluation of this compound during its development.
This compound (TAK-442) is an investigational, orally active direct inhibitor of coagulation Factor Xa [1] [2]. The table below summarizes its key identifiers and predicted properties.
| Property | Value / Description |
|---|---|
| Generic Name | This compound [1] |
| CAS Number | 870262-90-1 [1] [2] |
| Molecular Formula | C₂₂H₂₆ClN₃O₅S [1] |
| Molecular Weight | 479.98 g/mol [1] [2] |
| Mechanism of Action | Direct, selective Factor Xa inhibitor [2] |
| Pharmacological Action | Dual anticoagulant and anti-inflammatory activity [2] |
| Chemical Classification | Chloronaphthalene [1] |
| Predicted Water Solubility | 0.217 mg/mL [1] |
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a drug in various buffer systems.
The following diagram maps the key stages of the solubility determination process:
Adapt this general method for this compound quantification [4] [3].
Given its low predicted solubility, formulating this compound will likely require advanced techniques. The table below summarizes proven strategies for analogous Factor Xa inhibitors.
| Strategy | Description | Rationale & Evidence from Analogous Drugs | | :--- | :--- | :--- | | Cyclodextrin Complexation | Forming inclusion complexes between the drug and cyclodextrins (CDs) [5]. |
This protocol provides a detailed method for preparing and characterizing a this compound-HP-β-CD inclusion complex via lyophilization, based on successful rivaroxaban studies [5].
Phase Solubility Study:
Preparation of Inclusion Complex:
Characterization of the Complex:
I hope these structured application notes provide a solid foundation for your work on this compound. Should you require further details on a specific technique, please feel free to ask.
When specific data is unavailable, a methodical approach based on established laboratory practices is essential. The following workflow outlines the key stages and decision points for developing a robust stock solution protocol.
For each stage in the workflow, specific parameters must be defined experimentally for this compound. The table below summarizes critical factors to investigate.
| Parameter | Considerations for this compound | Recommended Best Practices (Based on General Principles) |
|---|---|---|
| Solvent Selection | Solubility, chemical stability of the core structure. | Use high-purity solvents (e.g., DMSO, methanol, acetonitrile). Avoid solvents that may cause degradation [1]. |
| Concentration | Target application (e.g., bioassays). | Start with a concentration that avoids solubility limits and is practical for dilution in final assays. |
| Storage Temperature | Preliminary stability at different temperatures. | -20°C to -80°C is common for long-term storage. 4°C may be suitable for short-term use [1] [2]. |
| Container & Handling | Potential for adsorption or light sensitivity. | Use low-adsorption, amber vials. Aliquot to minimize headspace and avoid repeated freeze-thaw cycles [1]. |
| Stability Monitoring | Degradation products, concentration change over time. | Use HPLC-UV/PDA or LC-MS/MS to assess chemical purity and concentration against a fresh standard [3]. |
This detailed methodology can be used to establish the shelf-life of this compound stock solutions under your specific conditions.
Solution Preparation:
Storage Conditions:
Stability Analysis:
Based on common issues with pharmaceutical stock solutions, pay close attention to these areas [1]:
This compound (TAK-442) is an investigational small molecule that functions as a direct inhibitor of coagulation Factor Xa [1]. The table below summarizes its known and unknown characteristics based on current search findings.
| Characteristic | Status / Available Information | Missing Key Data (as of May 2025) |
|---|---|---|
| Modality | Small Molecule [1] | - |
| Mechanism of Action | Coagulation Factor Xa inhibitor [1] | - |
| Associated Conditions | Venous Thromboembolism (VTE), Acute Coronary Syndrome [1] | - |
| Development Status | Investigational; used in clinical trials for treatment and prevention [1] | - |
| Dosing & Pharmacokinetics | Information on absorption, distribution, metabolism, excretion, half-life, and clearance is Not Available [1] | Animal model dosing, PK/PD data |
| Experimental Protocols | Detailed methodologies for in vivo studies are Not Available [1] | Dosing schedules, efficacy & safety assessment methods in animals |
While this compound-specific protocols are unavailable, well-characterized animal models for VTE research can be adapted. The following workflows and table describe common methodologies.
| Model Type | Species | Key Method | Induction Time | Key Outcome Measures | Strengths | Limitations |
|---|---|---|---|---|---|---|
| In Vivo VTE [2] | Pig (Porcine) | Surgical ligation of femoral vein + intra-venous thrombin injection. | ~2 hours | CTPA confirmation of PE; thrombus size/location at autopsy. | Coagulation system similar to humans; suitable for advanced therapy testing. | Complex and costly surgery; high technical skill required. |
| Venous Stasis [3] | Rodent (Mouse/Rat) | Permanent ligation of the Inferior Vena Cava (IVC) and side branches. | Variable (hours to days) | Thrombus size and weight; histologic analysis for organization and resolution. | Excellent for studying chronic thrombus resolution; high survival rate. | Non-physiological complete occlusion; no blood flow. |
| Venous Stenosis [3] | Rodent (Mouse) | Partial occlusion of the IVC using a spacer to restrict blood flow (~90%). | Variable | Thrombus size monitored by ultrasound; histology. | Models thrombus formation under flow, more closely mimicking human DVT. | High variability in thrombus size and persistence. |
When designing a study for an investigational drug like this compound without published animal dosing data, consider the following points:
The core purpose of PPP preparation is to obtain plasma with a drastically reduced platelet count (typically < 10,000 platelets/μL) to prevent interference in sensitive assays, such as those used to measure drug concentrations or coagulation parameters [1].
The workflow below outlines the general PPP preparation process. You would incorporate Letaxaban-related steps, such as spiking the sample, at the appropriate stage.
The table below summarizes key parameters for the centrifugation steps, compiled from general protocols [2] [1].
Table 1: Centrifugation Parameters for PPP Preparation
| Step | Relative Centrifugal Force (g-force) | Duration | Temperature | Expected Outcome |
|---|---|---|---|---|
| Initial Centrifugation | 1,500 - 2,000 g | 10 - 15 minutes | 15-20°C (room temperature) | Separation of plasma (with platelets) from red and white blood cells. |
| Secondary Centrifugation | 3,000 g | 5 minutes [2] | 15-20°C (room temperature) | Further reduction of platelets to achieve PPP (< 10,000 platelets/μL). |
For researching this compound in PPP, you will need to adapt this general framework.
This compound (also known as TAX-11) is a direct oral anticoagulant that acts as a factor Xa (FXa) inhibitor [1] [2]. It was developed as part of efforts to find anticoagulants with a better safety profile, particularly a lower risk of bleeding.
However, a review of the available literature indicates that the clinical development of this compound has been discontinued [1]. This is a likely reason for the scarcity of detailed public data on its pharmacological properties, such as precise plasma protein binding metrics. One source mentions it was discontinued after Phase II clinical trials [1], while another notes it progressed through Phase III before being discontinued [2].
While data specific to this compound is missing, the following framework outlines the standard methodologies used to determine plasma protein binding for drug candidates. You can adapt these protocols for investigative research on similar compounds.
This is often considered the gold-standard method due to its minimal disturbance of the equilibrium between bound and unbound drug [3].
This method is particularly useful for drugs that may interact with the dialysis membrane [3].
The table below summarizes critical parameters to consider when designing a plasma protein binding study.
| Experimental Parameter | Considerations & Best Practices |
|---|---|
| Protein Source | Use human plasma for most relevant data. Consider disease state (e.g., cancer may elevate AAG levels) [3]. |
| Drug Concentration | Test a range of concentrations, including the expected therapeutic range, to rule out saturation of binding sites [5]. |
| Stability & Nonspecific Binding | Assess the drug's stability in plasma and its potential binding to labware (nonspecific binding), which can lead to inaccurate results [4]. |
| Quality Control | Use a control compound with known high and low plasma protein binding to validate the assay performance. |
| Data Analysis | Report the fraction unbound (fu) or fraction bound (fb), typically as a mean ± standard deviation from multiple replicates. |
The following diagram illustrates the logical workflow for selecting and executing a plasma protein binding study, from method selection to data interpretation.
Given the lack of specific data for this compound, you may need to employ indirect strategies:
Letaxaban (development code TAK-442) represents a significant advancement in oral anticoagulant therapy belonging to the class of direct Factor Xa inhibitors. This tetrahydro-pyrimidin-2(1H)-one derivative exhibits potent anticoagulant activity by selectively binding to and inhibiting coagulation factor Xa, a crucial enzyme in the coagulation cascade that converts prothrombin to thrombin. With the chemical formula C₂₂H₂₆ClN₃O₅S and a molecular weight of 479.98 g/mol, this compound possesses the structural characteristics necessary for optimal target binding and metabolic processing [1]. The compound's CAS registry number (870262-90-1) provides a unique identifier for tracking its chemical and regulatory information across scientific databases and regulatory submissions. This compound has been investigated in clinical trials for various thrombotic conditions, including venous thromboembolism and acute coronary syndromes, demonstrating its potential therapeutic value in preventing and treating life-threatening thrombotic events [1].
Beyond its primary anticoagulant mechanism, recent research has revealed that this compound exhibits dual pharmacological activity, functioning as both an anticoagulant and an anti-inflammatory agent. This additional activity occurs through the drug's intervention in the PAR1 signaling pathway, which plays a critical role in inflammation and cellular responses to injury [2]. This unique combination of activities positions this compound as a promising therapeutic option that may address both thrombotic and inflammatory components of cardiovascular diseases. Understanding the metabolic fate of this compound is therefore essential not only for assessing its safety profile but also for fully elucidating its complete pharmacological potential, including the contribution of potential active metabolites to its overall therapeutic effects.
The identification and characterization of this compound metabolites primarily rely on advanced chromatographic and mass spectrometric techniques, with UPLC-MS/MS representing the current gold standard for these analyses. This platform provides the separation power, sensitivity, and structural elucidation capabilities necessary to detect and identify potentially low-abundance metabolites in complex biological matrices. The fundamental principle involves chromatographically separating this compound and its metabolites followed by ionization and mass analysis, which generates detailed information about the mass-to-charge ratio (m/z), retention time, and fragmentation patterns of each compound [3] [4]. Method validation for such analyses must demonstrate acceptable precision and accuracy, typically requiring relative standard deviation (RSD%) values below 15% for within-run and between-run measurements, with even stricter criteria for the lower limit of quantification (LLOQ) [4].
The UPLC-MS/MS approach offers several distinct advantages for metabolite identification studies. The high separation efficiency of UPLC technology enables the resolution of structurally similar metabolites that might co-elute under conventional HPLC conditions, while the tandem mass spectrometry component provides critical structural information through controlled fragmentation of parent and metabolite ions. When configuring the mass spectrometry parameters for this compound metabolite analysis, researchers should optimize the ion source temperature, desolvation gas flow, collision energy, and ion monitoring transitions to maximize sensitivity and specificity for both the parent drug and its anticipated metabolites [5] [4]. The selection of an appropriate internal standard, preferably a stable isotopically labeled version of this compound, further enhances the quantitative accuracy of the method by correcting for potential matrix effects and instrument variability.
The process of metabolite identification involves systematic approaches to detect, characterize, and elucidate the structures of drug metabolites present in biological samples. The initial step typically consists of full-scan mass analysis to identify potential metabolites based on their molecular ions, followed by product ion scanning to obtain structural information through fragmentation patterns. Key strategies for metabolite identification include:
Accurate Mass Measurement: Utilizing high-resolution mass spectrometry (HRMS) instruments such as Q-TOF (Quadrupole-Time of Flight) or Orbitrap systems to determine exact molecular masses of metabolites with precision sufficient to propose elemental compositions. This approach enables the detection of metabolite signals with minimal interference from matrix components through mass defect filtering and isotopic pattern recognition techniques.
Neutral Loss and Precursor Ion Scanning: Implementing data-dependent acquisition methods that trigger MS/MS scans when specific fragmentation patterns associated with this compound's core structure are detected. Neutral loss scanning can identify metabolites that undergo characteristic fragmentation, such as the loss of glucuronic acid (176.0321 Da) or sulfate (79.9568 Da), while precursor ion scanning can detect metabolites that produce common fragment ions derived from the parent drug's structure [3].
Hydrogen-Deuterium Exchange (HDX): Employing deuterated solvents in the chromatographic mobile phase to help determine the number of exchangeable hydrogen atoms in metabolites, providing additional information about functional groups such as hydroxyls, amines, and carboxylic acids that can assist in structural elucidation.
Effective sample preparation is a critical prerequisite for successful metabolite identification, as it directly impacts the sensitivity, reproducibility, and overall quality of the analytical results. For this compound metabolite studies, protein precipitation using organic solvents such as acetonitrile or methanol represents the most straightforward approach, effectively removing protein-bound compounds while maintaining high recovery of the analytes of interest. However, for more complex matrices or lower metabolite concentrations, solid-phase extraction (SPE) provides superior cleanup and concentration capabilities, with mixed-mode cation exchange (MCX) and reversed-phase (C18) sorbents offering excellent retention for this compound and its metabolites [4].
Alternative sampling approaches such as dried blood spots (DBS) have emerged as valuable techniques for metabolite profiling, particularly in early drug development stages. The DBS method requires only minimal blood volumes (typically 20 μL) and offers advantages in sample stability, storage convenience, and transportation efficiency compared to conventional plasma or serum samples [4]. When implementing DBS for this compound metabolite studies, researchers must consider potential impacts of the hematocrit effect on spot morphology and analyte distribution, and validate the method accordingly to ensure accurate quantification. The correlation between DBS-based results and traditional plasma measurements should be established using statistical approaches such as Deming regression and Bland-Altman plots to confirm the suitability of this sampling technique for metabolite monitoring [4].
Table 1: Analytical Techniques for this compound Metabolite Identification
| Technique | Key Features | Applications in Metabolite ID | Limitations |
|---|---|---|---|
| UPLC-MS/MS | High sensitivity and specificity; Fast analysis time (2-5 min); Low LLOQ (2 ng/mL) | Quantification of parent drug and major metabolites; Structural elucidation via fragmentation | Limited capability for unknown metabolite identification without reference standards |
| HRMS (Q-TOF, Orbitrap) | Accurate mass measurement (<5 ppm error); High resolution (>30,000); Data-independent acquisition | Identification of unknown metabolites; Elemental composition determination; Metabolite profiling | Higher instrument cost; More complex data interpretation |
| SERS | Extremely high sensitivity (down to 1 pM); Label-free detection; Fingerprint identification | Trace-level metabolite detection; Direct analysis without separation | Requires specialized substrates; Limited to metabolites with Raman-active groups |
Proper sample preparation is fundamental to successful metabolite identification, as it significantly influences the sensitivity, accuracy, and reproducibility of the analytical results. For this compound metabolite studies in plasma or serum, begin with a protein precipitation protocol that ensures efficient removal of matrix interferents while maximizing the recovery of the drug and its metabolites. Transfer 100 μL of plasma sample to a clean microcentrifuge tube and add 300 μL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4, if available). Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of initial mobile phase composition (typically water with 0.1% formic acid and acetonitrile in a 80:20 ratio) and vortex for 30 seconds to ensure complete dissolution. Finally, centrifuge the reconstituted sample at 14,000 × g for 5 minutes and transfer the clear supernatant to an appropriate vial for UPLC-MS/MS analysis [5] [4].
For studies requiring enhanced sensitivity or dealing with more complex matrices such as urine or bile, implement a solid-phase extraction (SPE) protocol to achieve superior sample clean-up and analytic enrichment. Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load 200 μL of plasma diluted with 400 μL of 2% formic acid in water onto the conditioned cartridge. Wash sequentially with 1 mL of 2% formic acid in water and 1 mL of methanol to remove interfering compounds. Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. Evaporate the eluate to complete dryness under nitrogen at 40°C and reconstitute in 100 μL of mobile phase for analysis. This SPE approach typically provides higher recovery rates (approximately 85-95%) compared to protein precipitation and significantly reduces matrix effects that can suppress or enhance ionization in the mass spectrometer [4].
Chromatographic separation of this compound and its metabolites is optimally achieved using reversed-phase chromatography with a UPLC system equipped with a C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 3.5 μm particle size). Maintain the column temperature at 40°C throughout the analysis to ensure retention time stability and optimal separation efficiency. Employ a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, with a flow rate of 0.4 mL/min and the following gradient program: 0-0.5 min: 20% B; 0.5-3.0 min: linear increase to 95% B; 3.0-4.0 min: hold at 95% B; 4.0-4.1 min: return to 20% B; 4.1-5.0 min: re-equilibrate at 20% B. The total run time of 5 minutes per sample provides a balance between analytical throughput and sufficient chromatographic resolution for separating this compound from its metabolites and endogenous matrix components [4].
Mass spectrometric detection should be performed using a triple quadrupole instrument operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. Optimize the source parameters as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 500°C, desolvation gas flow 1000 L/h, and cone gas flow 50 L/h. For this compound, monitor the precursor-to-product ion transition m/z 480.0→362.0 for quantification, with additional qualifier transitions (e.g., 480.0→318.0) to confirm identity. For metabolite screening, include predicted transitions for common metabolic transformations such as +15.995 Da for oxidation, +176.032 Da for glucuronidation, and -13.979 Da for dealkylation. Set the collision energy for each transition through systematic optimization to achieve maximum fragmentation efficiency, typically in the range of 20-35 eV for this compound and its metabolites [3] [4].
Systematic data processing is essential for comprehensive metabolite identification and structural characterization. Begin by using the instrument software (e.g., MassLynx, Analyst, or Xcalibur) to integrate chromatographic peaks and quantify this compound and its metabolites against calibration curves prepared in the same biological matrix. For metabolite identification, employ high-resolution mass spectrometry data to determine accurate masses of potential metabolites, with mass errors not exceeding 5 ppm compared to theoretical values. Process the data using specialized software such as MetabolitePilot or Compound Discoverer that can automatically detect metabolite signals based on predicted biotransformations and distinguish them from background matrix ions [3].
The structural elucidation of metabolites relies on interpretation of MS/MS fragmentation patterns and comparison with the parent drug. Identify the core structure fragments that are conserved in this compound and its metabolites, and analyze the changes in fragmentation patterns to deduce the site and nature of metabolic modifications. For definitive structural confirmation, where possible, compare the chromatographic retention times and fragmentation patterns of detected metabolites with those of synthesized reference standards. For phase II metabolites such as glucuronides, perform enzymatic hydrolysis with β-glucuronidase to confirm the conjugate nature, and use hydrogen-deuterium exchange experiments to identify the presence of labile hydrogens in hydroxylated metabolites [3].
The identification of drug metabolites requires access to comprehensive specialized databases that contain spectral information and structural data for known metabolites and related compounds. These resources play a crucial role in the annotation and characterization of detected metabolites by providing reference spectra, fragmentation patterns, and metabolic pathway information. The following table summarizes the most relevant databases for this compound metabolite identification, along with their key features and accessibility information [3].
Table 2: Metabolite Databases for this compound Metabolite Identification
| Database | Key Features | Number of Compounds | Accessibility |
|---|---|---|---|
| METLIN | Tandem mass spectrometry data; Extensive metabolite library; CID fragmentation data | >960,000 compounds | Subscription required |
| HMDB | Human metabolome focus; Clinical data integration; Pathway information | ~110,000 metabolites | Free access |
| mzCloud | High-resolution MS/MS spectra; Spectral tree functionality; Real-time updates | >19,000 compounds (3,700+ endogenous) | Free and premium tiers |
| MassBank | Open-source platform; Instrument-specific spectra; Collaborative data sharing | Variable (community-contributed) | Free access |
| LipidMaps | Specialized lipid database; Structural classification system; MS/MS spectra | >40,000 lipids | Free access |
| DrugBank | Drug and drug metabolite data; Pharmacological information | ~2,280 drug metabolites | Free access |
Strategic utilization of these databases significantly enhances the efficiency and accuracy of metabolite identification. For this compound metabolite studies, begin the database search with HMDB and DrugBank to identify potential mammalian metabolic pathways and common biotransformations of cardiovascular drugs. Follow with METLIN for comprehensive MS/MS spectral matching, taking advantage of its extensive collection of tandem mass spectrometry data. Use mzCloud for its advanced spectral tree functionality when investigating fragmentation patterns of potential metabolites, particularly for structural isomers that may have similar fragmentation patterns but different ratios of fragment ions. For specialized lipid metabolites that might arise from the oxidative metabolism of this compound's lipophilic components, LipidMaps provides detailed structural information and classification data. Always cross-reference potential identifications across multiple databases to increase confidence in the annotations, and prioritize databases that provide instrument-specific reference spectra acquired under similar experimental conditions to your own methodology [3].
Based on its chemical structure and known metabolic patterns of similar compounds, this compound is anticipated to undergo complex biotransformation through multiple metabolic pathways. The primary metabolic transformations likely include oxidative reactions mediated by cytochrome P450 enzymes (particularly CYP3A4 and CYP2J2), hydrolytic cleavage of susceptible bonds, and conjugation reactions through phase II metabolism. Specific metabolic soft spots in the this compound structure include the chlorophenyl ring (potential aromatic oxidation), the tetrahydro-pyrimidinone moiety (potential ring opening or oxidation), and the sulfonyl group (potential reductive metabolism). Understanding these potential metabolic pathways is essential for comprehensive metabolite identification and for predicting potential drug-drug interactions that might occur when this compound is co-administered with inhibitors or inducers of these metabolic enzymes [4] [2].
The PAR1 signaling pathway represents an important additional dimension of this compound's pharmacological activity and potential metabolic implications. As a dual-acting compound that inhibits both Factor Xa and modulates PAR1 signaling, this compound's metabolic transformation may alter its relative activity toward these different targets. The diagram below illustrates the interplay between this compound's primary anticoagulant activity and its anti-inflammatory effects through PAR1 signaling modulation:
The identification and quantification of this compound metabolites holds significant clinical relevance for patient management and therapeutic optimization. Although this compound and other direct oral anticoagulants (DOACs) are often administered without routine therapeutic drug monitoring in standard clinical practice, specific clinical scenarios necessitate precise measurement of drug and metabolite levels. These scenarios include cases of suspected overdose, breakthrough thrombotic events despite appropriate dosing, evaluation of adherence, patients with extreme body weight (BMI >40 kg/m² or weight <50 kg), and those with impaired renal or hepatic function that might alter drug elimination [4]. Additionally, the assessment of metabolite profiles becomes crucial when managing patients experiencing bleeding complications or those requiring urgent surgical interventions where residual anticoagulant activity poses significant risks.
The development of correlation models between this compound concentrations, metabolite profiles, and conventional coagulation parameters provides clinicians with valuable tools for therapy individualization. Research on related Factor Xa inhibitors has demonstrated significant relationships between drug concentrations and coagulation parameters such as prothrombin time (PT) and international normalized ratio (INR), though these correlations must be interpreted with caution due to the variable sensitivity of different thromboplastin reagents to specific anticoagulants [4]. The following experimental workflow outlines the comprehensive process from sample collection to clinical correlation in this compound metabolite studies:
The comprehensive identification and characterization of this compound metabolites requires a multifaceted analytical approach that integrates advanced instrumentation, robust sample preparation techniques, and sophisticated data interpretation strategies. The application of UPLC-MS/MS methodologies with both low- and high-resolution mass spectrometry provides the sensitivity, specificity, and structural elucidation capabilities necessary to detect and identify potentially low-abundance metabolites in complex biological matrices. The implementation of systematic protocols for sample preparation, chromatographic separation, and mass spectrometric analysis ensures the generation of reliable, reproducible data that can support regulatory submissions and clinical decision-making.
Future directions in this compound metabolite research should focus on comprehensive structural characterization of all significant metabolites, particularly those that may contribute to the drug's pharmacological activity or toxicity. Additional studies investigating the potential drug-drug interactions involving this compound and commonly co-administered medications in cardiovascular patients would provide valuable clinical insights. The development of standardized assays for routine therapeutic drug monitoring of this compound and its active metabolites in specific clinical scenarios could enhance patient safety and optimize therapeutic outcomes. As analytical technologies continue to advance, the integration of high-resolution mass spectrometry, ion mobility separation, and automated data processing platforms will further refine our understanding of this compound's metabolic fate and clinical pharmacology.
1. Introduction Lyophilization, or freeze-drying, is a critical process for enhancing the shelf-life and stability of parenteral pharmaceuticals, particularly biologics and complex small molecules [1]. It involves freezing a product, then placing it under a vacuum to allow the frozen solvent (e.g., water) to sublimate, resulting in a stable dry cake or powder. This process is vital for drugs that are unstable in solution. The following notes outline a formulation and lyophilization strategy based on a patented Factor Xa antidote and a spray-freeze-drying study of Rivaroxaban, which can serve as a foundational model [2] [3].
2. Formulation Strategy and Composition The core of a successful lyophilized product is a stable pre-lyophilization (bulk) solution. The formulation must include the active pharmaceutical ingredient (API), stabilizers, and buffers to survive the stresses of freezing and drying.
Table 1: Model Formulation Components for a Factor Xa-Targeting Therapeutic
| Component Category | Example Compounds | Function |
|---|---|---|
| Active Ingredient | r-Antidote (modified fXa protein) or similar API [2] | Primary therapeutic agent |
| Stabilizers | Amino acids (e.g., Glycine, Arginine) [2] | Reduce aggregation, protect protein structure |
| Bulking Agents | Carbohydrates (e.g., Sucrose, Trehalose, Mannitol) [2] | Provide cake structure, ensure elegance |
| Buffers | Histidine, Phosphate, Tris | Control pH of the reconstituted solution |
3. Lyophilization Process Overview A standard lyophilization cycle consists of three main stages. The process below is generalized for a parenteral product in vials [1].
The following workflow diagram illustrates the interconnected steps of this process, from solution preparation to the final sealed product.
This protocol is adapted from the general principles of parenteral lyophilization and specific elements from the patent for the r-Antidote [2] [1].
1. Objective To produce a stable, sterile lyophilized cake of a Factor Xa-targeting protein (e.g., r-Antidote) in a single-dose vial, which can be rapidly reconstituted with Sterile Water for Injection (SWFI) prior to administration.
2. Materials and Equipment
3. Pre-Lyophilization Steps
4. Lyophilization Cycle Parameters The following table outlines the critical process parameters (CPPs) for each stage of the cycle. These must be developed and validated for a specific product and equipment setup.
Table 2: Example Lyophilization Cycle Parameters
| Process Stage | Target Shelf Temperature | Chamber Pressure | Duration | End-point Determination |
|---|---|---|---|---|
| Freezing | -45 °C | Atmospheric | 2 hours | Product thermocouples read <-40 °C |
| Primary Drying | -10 °C | 100 mTorr | 40 hours | Pressure rise test confirms sublimation is complete |
| Secondary Drying | +25 °C | 100 mTorr | 8 hours | Programmed time; target moisture <1% |
| Backfill & Stoppering | N/A | Sterile Nitrogen | N/A | Stoppered under nitrogen atmosphere |
5. Post-Lyophilization Steps
Rigorous quality control is essential. The following tests should be performed on the final lyophilized cake.
Table 3: Key Quality Control Tests for Lyophilized Product
| Test Attribute | Specification | Analytical Method |
|---|---|---|
| Description | White to off-white crystalline cake | Visual inspection |
| Reconstitution Time | ≤ 2 minutes | Timed dissolution in SWFI |
| Assay (Potency) | 90.0% - 110.0% of label claim | HPLC or specific activity assay |
| Purity/Related Substances | Related substances ≤ 2.0% | HPLC |
| Residual Moisture | ≤ 1.0% | Karl Fischer Titration |
| Sterility | Sterile | According to USP <71> |
| Endotoxins | < 5.0 EU/mL | Kinetic Chromogenic LAL |
The lack of a specific Letaxaban protocol highlights the proprietary nature of pharmaceutical development. The framework provided here, based on a related protein antidote, offers a scientifically sound starting point. Furthermore, advanced techniques like Spray-Freeze-Drying (SFD) into "lyospheres" present an exciting alternative, especially for drugs with poor solubility. A study on Rivaroxaban demonstrated that SFD using DMSO as a solvent with polymers like PVP-VA and PVA resulted in amorphous, highly porous particles that showed dramatically faster dissolution and increased bioavailability in rats compared to the coarse drug substance [3] [4]. This technology could be explored for other Factor Xa inhibitors to improve their performance characteristics.
The core of early drug discovery often involves identifying compounds that inhibit specific kinase targets. The workflow below outlines the key stages of this process, from initial screening to validation.
The following steps detail a generalized methodology for conducting the biochemical assay (the "In Vitro Biochemical Assay" stage in the diagram above).
1. Reagent Preparation
2. Assay Procedure (ATPase/Kinase Activity Measurement) This is a typical procedure for a coupled enzyme system that detects ADP production.
3. Controls and Data Analysis
When characterizing a new inhibitor, its activity is tested against a panel of kinases. The table below summarizes critical quantitative data to obtain.
Table 1: Key Profiling Data for a Kinase Inhibitor
| Parameter | Description | Example/Typical Range |
|---|---|---|
| IC50 | Concentration for 50% enzyme activity inhibition. | e.g., 10 nM for primary target [1]. |
| Ki | Enzyme-inhibitor dissociation constant. | Calculated from IC50 using Cheng-Prusoff equation. |
| Selectivity Panel (Scores) | Activity across a panel of diverse kinases. | Gini Score, Selectivity Score, % Kinases inhibited at 1 µM [1]. |
| Cellular IC50 | Concentration for 50% inhibition in cells. | Can differ from biochemical IC50 due to cell permeability [2]. |
Letaxaban is an orally active, selective direct inhibitor of coagulation Factor Xa (FXa) [1]. Its development for treating Acute Coronary Syndrome and Thromboembolism was discontinued during Phase II clinical trials as of May 2011 [2]. It is now primarily available for research use only [3] [1].
While specific stability data for this compound is not publicly available, you can assess its stability in the laboratory by designing a forced degradation study, following the guidelines from the International Council for Harmonisation (ICH) [4].
The table below outlines the standard stress conditions to apply and the types of degradation you might observe:
| Stress Condition | Suggested Parameters | Potential Degradation Products/Effects |
|---|---|---|
| Acidic Hydrolysis | e.g., 0.1M HCl at elevated temperature (e.g., 60°C) [4] | Formation of multiple hydrolytic degradation products [4]. |
| Alkaline Hydrolysis | e.g., 0.1M NaOH at elevated temperature [4] | Formation of multiple hydrolytic degradation products [4]. |
| Oxidative Stress | e.g., exposed to 3% hydrogen peroxide [4] | Formation of oxidative degradation products [4]. |
| Photolytic Stress | Exposed to UV and visible light per ICH guidelines [4] | Potential structural changes from light exposure. |
| Thermal Stress | Solid state at elevated temperatures (e.g., 105°C) [4] | Potential decomposition or physical changes. |
A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its degradation products. The following is an example method, adapted from one validated for the related Factor Xa inhibitor Rivaroxaban [4].
This method can be validated for specificity, linearity, accuracy, precision, and robustness per ICH guidelines to ensure its reliability for your stability studies [4].
The workflow for conducting a comprehensive stability investigation is summarized in the following diagram:
Q1: What is the solubility of this compound? this compound is based on an oxazolidinone structure [4]. While its specific solubility profile is not fully detailed, compounds in this class often have limited aqueous solubility but may be soluble in organic solvents like DMSO for research purposes.
Q2: Are there any specific handling precautions?
Q3: Is this compound approved for human use? No. Clinical development for this compound was discontinued in 2011. It is not approved as a drug in any country and is strictly for research use [2] [1].
| FAQ Question | Evidence-Based Insight & Troubleshooting Guidance |
|---|---|
| What are the major causes of plasma concentration variability? | Key factors include renal function, age, concomitant medications, and genetics (e.g., transporter polymorphisms). For drugs like apixaban, inter-individual variability can be substantial (∼49%) [1] [2]. |
| Which drug interactions should I be most concerned about? | Monitor co-administration with drugs that inhibit or induce P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4). These transporters and enzymes significantly impact the absorption and metabolism of many Factor Xa inhibitors [3] [1]. |
| How does patient age affect drug levels? | Increased age is consistently correlated with higher plasma concentrations. This is often linked to age-related decline in renal function and changes in volume of distribution [3] [1] [2]. |
| Does renal function significantly impact exposure? | Yes. Lower creatinine clearance is strongly and inversely correlated with plasma drug levels, meaning worse renal function leads to higher drug exposure [3] [1]. |
| Is there a difference in exposure between sexes? | Studies on apixaban show that women tend to have higher plasma concentrations than men, even after adjusting for other factors like body weight and renal function [3] [1]. |
This is the gold-standard method for directly measuring drug plasma concentrations [1] [4] [2].
This statistical protocol helps identify which patient factors influence drug levels.
The following diagram illustrates the core workflow for investigating the causes of plasma concentration variability, from initial measurement to identifying influencing factors.
Once the core analysis is complete, the investigation focuses on how specific patient factors influence drug levels, as shown below.
The guidance above is based on well-established principles and data from marketed drugs in the same class (e.g., apixaban, rivaroxaban). Specific quantitative data for this compound itself is not available in the public domain, as it appears to be an investigational compound with limited published clinical data [5]. The experimental protocols and factors listed are therefore a best-practice framework. When this compound-specific data becomes available, it should be integrated into this model.
Understanding the fundamental physicochemical properties of a drug candidate is a critical first step in troubleshooting experimental variability. The following table summarizes key characteristics of letaxaban identified from a theoretical study [1].
| Property | Description / Value | Experimental Impact |
|---|---|---|
| Molecular Geometry | Characteristic "L-shape" structure; equilibrium geometry is affected by water (solvent) [1]. | Conformation is solvent-dependent; inconsistencies can arise from changes in buffer conditions or solvent environment. |
| State at pH 7.4 | Predominantly exists in its neutral, undissociated form at blood pH [1]. | Different from zwitterionic anticoagulants (e.g., fidexaban, tanogitran); behavior in assays (e.g., binding, membrane permeability) will differ. |
| Lipophilicity (Log P) | Estimated to be in a moderate range [1]. | Impacts solubility, membrane permeation, and protein binding; critical for reproducible in vitro and in vivo results. |
Leveraging general knowledge of Direct Oral Anticoagulant (DOAC) development, here are potential sources of inconsistency and recommended mitigation strategies.
| Problem Area | Potential Source of Variability | Troubleshooting & Resolution Strategies |
|---|---|---|
| Bioanalytical Measurement | Use of different instrument-reagent combinations for anti-FXa assays [2]. | Standardize the assay platform across all experiments. If comparing data, run cross-validation studies to quantify inter-assay differences [2]. |
| Physicochemical & Solubility | Solvent-dependent conformational changes; precipitation or aggregation in solution [1]. | Control buffer composition, pH, and temperature meticulously. Document all solvent conditions for every experiment. |
| In-Vivo/Clinical Variability | Significant intra- and inter-individual variability in drug concentration observed with approved FXa inhibitors [3]. | In animal or human studies, employ dense pharmacokinetic sampling. Correlate plasma concentrations (AUC, Cmax, Ctrough) with pharmacodynamic effects [3]. |
The following diagram outlines a systematic, phase-gated approach to identify the root cause of experimental inconsistencies, moving from the simplest explanations to the most complex.
To ensure reproducibility, here are generalized protocols for critical experiments, incorporating points of control specific to the challenges mentioned.
This protocol is crucial for quantifying the pharmacodynamic effect of this compound.
Monitoring drug levels is essential to distinguish pharmacokinetic from pharmacodynamic variability.
This guide addresses common issues that can affect the precision and reliability of your experiments with factor Xa inhibitors like Letaxaban.
| Issue | Possible Causes | Recommended Solutions & Methodologies |
|---|---|---|
| High Inter-assay Variability [1] | Different instrument-reagent combinations; Lyophilized or drug-spiked plasma samples. | Standardize the instrument-reagent platform for a study; Use patient-derived plasma samples over manufactured ones; Use a single, consistent anti-FXa assay for all measurements in a longitudinal study [1]. |
| Inaccurate Drug Level Measurement [1] [2] | Improper sample handling; Assay not calibrated for the specific DOAC. | Calibrate the anti-FXa assay specifically for the drug being tested (e.g., this compound) [1]; For precise peri-operative decision making, use a standardized cutoff (e.g., 30 ng/mL) [1]. |
| Inconsistent Clinical Decision Thresholds | Applying generic thresholds without validation. | Establish and validate lab-specific thresholds for critical decisions (e.g., procedure timing); Be aware that even with strong correlations, median drug levels can differ significantly between assays [1]. |
| Incorrect Dosing in Preclinical Models | Extrapolating human dosage without pharmacokinetic studies. | Conduct pilot PK/PD studies to establish a dosing regimen that achieves target drug levels; Base doses on animal weight and renal function, mimicking clinical practice [2]. |
Q1: Do DOACs like this compound require routine monitoring in clinical trials? No, DOACs do not require routine laboratory monitoring for dose adjustment in clinical practice or trials, unlike warfarin [2] [3]. However, assessing drug levels in specific scenarios, such as during urgent procedures, suspected overdose, or in patients with extreme body weight or renal impairment, is a valuable research tool to understand pharmacokinetics and pharmacodynamics [2].
Q2: What is the best way to handle a missed dose in an animal study? The principles used in clinical settings can guide animal studies. If a scheduled dose in a research model is missed by less than 6-12 hours, administer it immediately. If it's missed by more than 12 hours, skip it and administer the next dose at the scheduled time to avoid double-dosing and potential bleeding complications [4]. Consistency in the dosing schedule is critical for maintaining stable drug levels [4].
Q3: How should DOACs be managed around surgical procedures in research models? DOACs can typically be interrupted for procedures without the need for "bridging" therapy with low-molecular-weight heparin [2] [3]. The timing of interruption should be based on the drug's half-life and the subject's renal function. For life-threatening bleeding in a research context, specific reversal agents can be used [2] [3].
The methodology below is adapted from a recent study investigating apixaban and rivaroxaban [1] and can be applied to this compound.
r).The following diagram, created with Graphviz, outlines the core experimental workflow for validating an assay, incorporating the principles from the search results.
This troubleshooting guide and the provided experimental framework should help you standardize your work with this compound. The key is consistent methodology, appropriate sample handling, and a clear understanding of the tools used for measurement.
FAQ: What is the fundamental solubility challenge with Letaxaban?
This compound is a small molecule direct Factor Xa inhibitor with a molecular weight of 479.98 g/mol [1]. Based on its structure and properties, it is predicted to have low water solubility. One source estimates its water solubility at 0.217 mg/mL [1]. It is classified as a BCS Class II/IV drug (low solubility), which is a common trait for many novel anticoagulants, including rivaroxaban and apixaban [2] [3] [4]. This low aqueous solubility is the primary rate-limiting step for its oral absorption and bioavailability.
While direct data on this compound is limited, the following table summarizes proven techniques that can be explored, drawing from studies on rivaroxaban and apixaban.
| Technique | Mechanism | Key Parameters & Considerations | Applicability to this compound |
|---|
| Cyclodextrin Complexation [3] [5] | Hydrophobic drug molecule is encapsulated within the hydrophilic cavity of cyclodextrin, increasing apparent solubility. | - Type: β-CD, HP-β-CD, Me-β-CD
Objective: To form a stable inclusion complex between this compound and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Materials:
Methodology:
Characterization:
The following workflow diagrams the key experimental and computational approaches:
Objective: To predict the solubility of this compound in mixed solvent systems using machine learning, reducing experimental workload.
Methodology:
FAQ: The dissolution rate of my liquisolid formulation is low and variable. What could be the cause?
FAQ: My cyclodextrin complex is not showing significant solubility improvement. How can I troubleshoot?
Metabolite interference occurs when a metabolite generates a detectable signal in the analytical channel (Multiple Reaction Monitoring (MRM) transition, Q1/Q3) assigned to another molecule (the "anchor" analyte), leading to inaccurate quantification [1]. This is critical for Letaxaban as its metabolites could cause overestimation of the parent drug's concentration.
Interference arises from three main mechanisms [1] [2]:
One study on Edoxaban, another anti-Xa inhibitor, found that its active metabolite M4 contributed differently to various chromogenic anti-Xa assays, causing a mismatch between ponderal concentration (e.g., from UHPLC-MS/MS) and global anti-Xa activity [3]. This highlights the risk for this compound, where inaccurate measurement could impact pharmacokinetic and safety assessments.
A systematic workflow is essential to uncover metabolite interference. The following diagram outlines the key steps for identification and verification.
Supporting Methodologies for the Workflow:
Once interference is identified, use these strategies to resolve it.
Modifying the liquid chromatography (LC) method is often the most effective first step. The goal is to increase the retention time (RT) difference between this compound and its interfering metabolites.
Detailed Protocol:
If chromatographic separation is insufficient, enhance specificity within the mass spectrometer.
Detailed Protocol:
For Ligand Binding Assays (LBAs), the principles differ. Interference often comes from metabolites that cross-hybridize or cross-bind with detection probes.
Detailed Protocol:
The table below summarizes common problems and their solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Inflated/Non-linear this compound concentration in patient samples | Interference from accumulating metabolites | Re-analyze samples using a chromatographically optimized method to separate this compound from metabolites [1] [3]. |
| Discrepancy between LC-MS/MS and activity-based bioassay results | Metabolites with differing activity cross-reacting in the bioassay | Correlate data from both methods using samples with known metabolite ratios; report activity for bioassays [3]. |
| High background signal in blank matrix | Matrix effects or non-specific binding in LBA | Optimize blocking agents and washing stringency in LBA protocols [4]. |
| Poor sensitivity for this compound | Suboptimal ionization or fragmentation | Re-optimize MS source parameters and collision energy for the this compound MRM transition. |
Here are some common questions and issues you might encounter during the validation of an analytical method for Letaxaban, adapted from a validated RP-HPLC method for Rivaroxaban [1].
| Question | Answer & Troubleshooting Steps |
|---|---|
| Peaks are eluting too early, causing poor separation. | Method Adjustment: Extend the runtime and adjust the gradient program to improve resolution. Column Check: Ensure the column is appropriate (C18, 250mm length). Mobile Phase: Optimize the pH and organic solvent ratio [1]. |
| The method fails to separate this compound from a specific impurity. | Confirm Selectivity: Re-run forced degradation studies to confirm the method can separate the drug from its degradation products. HPLC Parameters: Fine-tune the mobile phase composition, temperature, or flow rate [1]. |
| Recovery results during accuracy testing are outside 98-103%. | Sample Preparation: Verify pipetting accuracy and ensure samples are fully dissolved. Standard Solution: Check the purity and concentration of the standard. Instrument Calibration: Confirm the HPLC system is properly calibrated [1]. |
| Peak tailing or fronting is observed, affecting precision. | Column Health: Flush or replace the HPLC column if degraded. Mobile Phase pH: Adjust to ensure the pH is optimal for the analyte. Injection Volume: Check if the volume is within the column's linear range [1]. |
This protocol is adapted from a validated method for Rivaroxaban and can serve as a starting point for developing a method for this compound [1].
Chromatographic Conditions
Forced Degradation Studies (Stress Testing)
Method Validation Parameters
The table below summarizes the expected impurity profile based on a similar drug substance. You should confirm the retention times and relative response factors for this compound specifically [1].
| Compound Name | Retention Time (min) | Relative Retention Time (RRT) | Acceptance Criteria |
|---|---|---|---|
| Impurity G | ~2.79 | ~0.80 | Resolution from this compound ≥ 2.0 |
| Impurity D | ~3.50 | ~1.00 | Tailing factor for this compound ≤ 1.5 |
| Impurity H | ~5.32 | ~1.52 | % RSD for peak area of this compound (n=6) ≤ 2.0% |
| Impurity C | ~6.14 | ~1.75 | Theoretical plates for this compound ≥ 2000 |
| Impurity E | ~8.36 | ~2.39 | |
| Impurity A | ~9.03 | ~2.58 | |
| Impurity F | ~9.49 | ~2.71 | |
| This compound | ~3.50 (Assumed) | 1.00 |
The following Graphviz diagram illustrates the logical workflow for the method development and validation process.
Method Development and Validation Workflow
Adherence to regulatory guidelines is mandatory. The International Council for Harmonisation (ICH) guidelines Q2(R1) on "Validation of Analytical Procedures" are the definitive standard for method validation [1]. Furthermore, for bioanalytical methods (e.g., for pharmacokinetic studies), the ICH M10 guideline on bioanalytical method validation is the current standard [2].
The table below summarizes the basic chemical and target information available for this compound.
| Property | Description |
|---|---|
| Generic Name | This compound (also known as TAK-442) [1] |
| Status | Investigational (studied for venous thromboembolism & acute coronary syndrome) [1] |
| Mechanism of Action | Direct inhibitor of Coagulation Factor Xa [1] [2] |
| Chemical Formula | C22H26ClN3O5S [1] [2] |
| Molecular Weight | 479.98 g/mol [1] [2] |
| CAS Number | 870262-90-1 [1] [2] |
Since direct data is unavailable, your technical support center can guide researchers through these established experimental pathways to generate their own data.
Here are detailed protocols for the key experiments outlined in the workflow:
Metabolite Profiling Using Hepatocyte Incubations [3] [4]
Identification of Contributing CYP Enzymes [3]
Q1: Why are we not seeing published metabolism data for this compound? As an investigational compound that may not have progressed to late-stage clinical development, its detailed pharmacokinetic studies might not have been published in mainstream scientific literature. Such data is often proprietary [1].
Q2: What are the most common species differences we should anticipate? Significant differences in metabolic clearance and pathways are common. For instance, a PRMT5 inhibitor showed high clearance in dogs mediated by CYP2D, a pathway not prominent in humans or rats [3]. These differences often arise from variations in CYP enzyme expression, specificity, and activity between species [5] [4].
Q3: Our in vivo data shows high clearance in dogs. What's the next step? Follow the workflow above. Use dog liver microsomes for metabolite profiling and inhibition studies to identify the specific enzymatic pathway responsible. This confirms if the finding is mechanism-based and helps predict its relevance to humans [3].
The table below outlines the core components for building a model-based meta-analysis (MBMA) framework, adapted from studies on approved Factor Xa inhibitors [1].
| Component | Description | Application to Letaxaban |
|---|---|---|
| Primary Objective | Identify the dose/exposure that optimally balances efficacy (preventing thrombotic events) and safety (minimizing bleeding risk). | Define the primary efficacy (e.g., stroke prevention) and safety (e.g., major bleeding) endpoints for this compound. |
| Key Data Inputs | Data from multiple clinical trials, including patient demographics, dosing regimens, efficacy, and safety outcomes. [1] | Collect all available preclinical and clinical data on this compound. |
| Exposure Surrogate | Use a pharmacokinetic/pharmacodynamic (PK/PD) marker that predicts clinical effects. For FXa inhibitors, Prothrombin Time (PT) is often used. [1] | Identify and validate a suitable PK/PD biomarker for this compound (e.g., PT or a specific anti-FXa activity). |
| Mathematical Modeling | Develop models linking the exposure surrogate to event probabilities. Example model for major bleeding: logit(PMB) = E0MB + θ3 × ln(PT ratio). [1] |
Construct similar models for this compound to simulate event risks across different doses/exposures. |
| Simulation & Optimization | Use developed models to simulate outcomes (e.g., mortality) under various dosing scenarios to find the optimal dose. [1] | Simulate this compound's performance to recommend a dose with the best benefit-risk profile. |
Here are detailed methodologies for critical experiments you may need to perform or analyze.
This protocol is based on the approach used in rivaroxaban, apixaban, and edoxaban studies [1].
Population PK/PD Model Development:
E = E0 + (Emax × C) / (EC50 + C)
where E is the PT, E0 is baseline PT, C is plasma concentration, Emax is max effect, and EC50 is concentration for 50% max effect. [1]Simulation of Time Course:
This protocol describes how to integrate data from multiple studies to quantify the clinical dose-response. [1]
Data Collection and Systematic Review:
Model Building:
Dose-Response Simulation & Optimization:
The diagram below illustrates the logical flow of the dose-optimization process, integrating the protocols described above.
Q1: Our model suggests the current this compound dose could be optimized. How do we balance efficacy and safety in a dose recommendation?
Q2: Why is Prothrombin Time (PT) a suitable exposure surrogate for this analysis, and what are its limitations?
Q3: How should patient-specific factors like age or renal impairment be handled in the model?
The following table summarizes the core concepts of Plasma Protein Binding that are critical for troubleshooting and data interpretation [1].
| Concept | Description & Relevance for Troubleshooting |
|---|---|
| Free Drug Principle | Only the unbound (free) drug fraction is biologically active and can cross membranes to elicit a pharmacological effect, drive metabolism, or cause toxicity [1]. |
| Key Plasma Proteins | Albumin: Primarily binds acidic drugs. Alpha-1-acid glycoprotein (AAG): Primarily binds basic drugs. Globulin/Lipoproteins: Also contribute to binding [1]. |
| Fraction Unbound (fu) | ( f_u = \frac{\text{Free drug concentration}}{\text{Total drug concentration}} ). A low ( f_u ) (e.g., <5%) often indicates high PPB, which can be a source of variability and requires highly sensitive analytical methods [1]. |
The table below outlines the most common techniques used to determine PPB, which are directly applicable for method development and troubleshooting [1] [2].
| Method | Principle | Key Technical Considerations |
|---|---|---|
| Equilibrium Dialysis (Gold Standard) | A semi-permeable membrane separates plasma (with protein) from buffer. The drug equilibrates until the free concentration in the buffer equals the free concentration in the plasma. | Time-consuming but highly accurate. Potential for volume shift if buffer osmolality does not match plasma. Requires confirmation that equilibrium is reached [1]. |
| Ultrafiltration | Centrifugal force is used to separate the free drug from the protein-bound drug in plasma using a semi-permeable filter membrane. | Faster than equilibrium dialysis. Risk of non-specific binding to the filter device. Pressure-induced changes to the binding equilibrium are possible [1]. |
| Equilibrium Gel Filtration (EGF) | Separates protein-bound and free drug based on size exclusion in a column. The free drug elutes later than the protein-bound complex. | Useful for highly bound drugs and can be coupled with LC-MS/MS for detection without requiring radiolabeled compounds [2]. |
The general workflow for conducting a PPB assay, integrating these methods, is visualized below.
Q1: Our PPB results show high variability between replicates. What could be the cause?
Q2: Why is understanding the PPB of a drug like Letaxaban important in development?
Q3: What if a drug is highly bound (>99%)? How can we improve the assay?
| Feature | This compound (TAK-442) | Apixaban (Eliquis) |
|---|---|---|
| Status | Investigational [1] [2] | Approved (FDA, 2012) [3] [4] |
| Mechanism of Action | Selective, direct Factor Xa (FXa) inhibitor [1] [2] | Selective, direct Factor Xa (FXa) inhibitor [3] [4] |
| Primary Indications | Investigated for ACS and VTE [1] | Non-valvular AF, VTE treatment & prophylaxis, post-orthopedic surgery prophylaxis [3] [5] [4] |
| Key Efficacy Data | Not available (trials discontinued) | Superior to warfarin in reducing stroke/SE in AF; lower major bleeding risk [6] |
| Key Safety Data | Not available | Lower risk of major bleeding vs. VKAs, dabigatran, and rivaroxaban [6] |
| Dosage Forms | Not commercialized | 2.5 mg and 5 mg oral tablets [3] [5] |
This compound (TAK-442) is an orally active, selective direct Factor Xa inhibitor [1] [2]. Preclinical research suggested it might possess dual anticoagulant and anti-inflammatory activity by inhibiting FXa and intervening in the PAR1 signaling pathway [2]. It was initially studied for the treatment and prevention of Venous Thromboembolism (VTE) and Acute Coronary Syndrome (ACS) [1]. However, its clinical development was halted, and it never progressed to late-stage trials or received regulatory approval for medical use [1] [2].
Apixaban is a well-established, FDA-approved oral anticoagulant. Its profile is summarized below.
Since this compound did not complete clinical development, robust, publicly available experimental data from large-scale human trials for a direct comparison is lacking. In contrast, the evidence for Apixaban is extensive.
For example, the systematic review and meta-analysis cited earlier [6] provides a clear methodological framework for comparing anticoagulants:
Both this compound and Apixaban share the same primary molecular target: coagulation Factor Xa (FXa). The following diagram illustrates the central role of FXa in the coagulation cascade and the site of inhibition for these drugs.
This mechanism of action is central to the anticoagulant effect of both drugs. By inhibiting FXa, they prevent the burst of thrombin generation, which is crucial for forming a stable fibrin clot [7] [3].
The key takeaway is the fundamental difference in the developmental stage between the two drugs.
For researchers, this highlights the high attrition rate in drug development. While this compound represented a potential therapeutic agent targeting a validated pathway (Factor Xa inhibition), it did not progress to confirm the necessary efficacy and safety for regulatory approval.
Factor Xa inhibitors are anticoagulants that selectively and reversibly block the activity of clotting factor Xa, preventing clot formation. They are used to treat and prevent deep vein thrombosis (DVT) and pulmonary embolism (PE), and to reduce stroke risk in nonvalvular atrial fibrillation (AF) [1].
The table below lists key Factor Xa inhibitors with available clinical data:
| Drug Name (Generic) | Brand Name | Key Indications (Examples) | Typical Dosing Regimens (for approved indications) |
|---|---|---|---|
| Apixaban [1] | Eliquis [1] | Stroke prevention in AF, VTE treatment/prevention [1] [2] | AF: 5 mg twice daily; VTE Treatment: 10 mg twice daily for 7 days, then 5 mg twice daily [2] |
| Rivaroxaban [1] | Xarelto [1] | Stroke prevention in AF, VTE treatment/prevention, stable CAD/PAD [1] [2] [3] | AF: 20 mg daily; VTE Treatment: 15 mg twice daily for 21 days, then 20 mg daily; Stable CAD/PAD: 2.5 mg twice daily with aspirin [2] |
| Edoxaban [1] | Savaysa [1] | Stroke prevention in AF, VTE treatment [1] | 60 mg once daily (dose reduction may be required) [2] |
| Fondaparinux [1] | Arixtra [1] | VTE prevention/treatment [1] | Subcutaneous injection, 2.5 mg once daily [1] |
Since Letaxaban data is unavailable, here are experimental findings and methodologies for Rivaroxaban that can serve as a reference for your comparative research.
Objective: To investigate the mechanism by which Rivaroxaban attenuates the progression of atherosclerosis, beyond its anticoagulant effect [4].
Objective: To compare the effectiveness and safety of Rivaroxaban versus Warfarin in treating post-myocardial infarction (MI) acute left ventricular thrombus (LVT) [5].
The following diagram illustrates the cellular mechanism of Factor Xa inhibition and the specific pathway investigated for Rivaroxaban's anti-atherosclerotic effects, as detailed in the experimental protocol above [4].
The absence of "this compound" in the scientific literature retrieved suggests it may be an investigational compound not yet in clinical trials, or potentially known by a different name. To continue your research, I suggest:
Letaxaban (TAK-442) was an investigational drug that did not progress beyond Phase II clinical trials. The available information indicates:
The table below compares this compound with the four direct Factor Xa inhibitors that successfully reached the market. A key differentiator is their ultimate development outcome.
| Drug Name | Highest Phase / Status | Key Indications (Approved) | Major Development Hurdle (if any) |
|---|---|---|---|
| This compound | Phase II (Discontinued) [4] [1] | Acute Coronary Syndrome (investigated) [2] | Disappointing Phase II results [4] |
| Rivaroxaban | Approved (2008/2009) [7] | AFib, VTE treatment/prevention, CAD/PAD [8] | — |
| Apixaban | Approved (2011/2012) [7] | AFib, VTE treatment/prevention [9] | — |
| Edoxaban | Approved (2015) [7] | AFib, VTE treatment [8] | — |
| Betrixaban | Approved (2017) [7] | VTE prophylaxis in medically ill patients [4] | — |
This compound and other drugs in its class target a key step in the blood coagulation cascade. The following diagram illustrates this mechanism of action.
Letaxaban is identified in the scientific literature as a direct, oral inhibitor of coagulation Factor Xa (FXa), belonging to the class of Direct Oral Anticoagulants (DOACs) [1] [2] [3]. It was developed for managing thromboembolic disorders.
The table below summarizes its known characteristics alongside other FXa inhibitors mentioned in the search results.
| Drug Name | Target | Key Characteristics from Search Results |
|---|---|---|
| This compound | Factor Xa (direct inhibitor) | Oral administration; mentioned as a developed FXa inhibitor [1] [2] [3]. |
| Apixaban | Factor Xa (direct inhibitor) | Oral administration; compared with Rivaroxaban in a clinical trial (COBRRA), showing lower bleeding risk for acute VTE [4]. |
| Rivaroxaban | Factor Xa (direct inhibitor) | Oral administration; compared with Apixaban in the COBRRA trial [4]. |
| Fondaparinux | Factor Xa (indirect inhibitor) | Synthetic pentasaccharide; administered subcutaneously; used off-label for HIT [5] [6]. |
| Dabigatran | Thrombin (direct inhibitor) | Oral direct thrombin inhibitor; not a Factor Xa inhibitor [7]. |
While specific protocols for this compound are not available, research into Factor Xa inhibitors often involves well-established methods to determine compound activity and selectivity. The following diagrams illustrate a general signaling pathway and a common experimental workflow based on the context from the search results.
The table below summarizes key quantitative findings from recent studies and meta-analyses comparing the bleeding risks of different DOACs. The data consistently shows that apixaban is associated with a lower risk of bleeding complications compared to rivaroxaban.
| Comparison & Context | Study Design / Data Source | Outcome Measures (Hazard Ratio, HR, unless specified) | Findings (Apixaban vs. Comparator) |
|---|
| Acute VTE (General Population) | RCT: COBRRA Trial (2025) [1] | Clinically Relevant Bleeding (Odds Ratio): 0.44 (p<0.00001) Major Bleeding: 0.4% vs 2.3% (p<0.00001) Clinically Relevant Non-Major Bleeding: 3% vs 5% (p<0.005) | Superior safety profile vs. rivaroxaban | | Cancer-Associated VTE | Retrospective Cohort (U.S. Claims, 2025) [2] | Major Bleeding (HR): 0.95 (95% CI 0.73-1.23) Clinically Relevant Non-Major Bleeding (HR): 0.84 (95% CI 0.74-0.96) | Similar major bleeding risk; Lower non-major bleeding vs. rivaroxaban | | Atrial Fibrillation & Cirrhosis | Population-Based Cohort (U.S. Claims, 2024) [3] | Major Bleeding (HR): 1.47 (95% CI 1.11-1.94) for rivaroxaban vs. apixaban Major Bleeding (HR): 1.38 (95% CI 1.03-1.84) for warfarin vs. apixaban | Lower bleeding risk vs. both rivaroxaban and warfarin | | Older Adults (≥65) with VTE | Register-Based Cohort (Sweden, 2025) [4] | Major Bleeding (HR, 0-6 months): 1.46 (95% CI 1.15-1.85) for rivaroxaban vs. apixaban Major Bleeding (HR, 6m-5y): 1.24 (95% CI 0.94-1.63) | Lower bleeding risk during primary treatment vs. rivaroxaban | | Vs. Aspirin (for Extended Anticoagulation) | Systematic Review of RCTs (2025) [5] | Major Bleeding (Risk Difference): Similar to aspirin Intracranial Hemorrhage: Similar to aspirin | Favorable profile; rivaroxaban had higher bleeding risk vs. aspirin |
To ensure reproducibility and critical appraisal, here are the methodologies for the key studies cited.
Apixaban and rivaroxaban are both Direct Factor Xa Inhibitors. [6] [7] They exert their anticoagulant effect by binding directly to the active site of factor Xa, a key serine protease in the coagulation cascade. Inhibiting factor Xa blocks the propagation phase of coagulation, preventing the conversion of prothrombin to thrombin and, consequently, the formation of fibrin clots. [6]
The following diagram illustrates the experimental workflow used in the retrospective cohort study on cancer-associated VTE [2], which represents a common and robust methodology in pharmacoepidemiology.
Available evidence suggests this compound is a direct factor Xa inhibitor that has been studied primarily through computational models, without data from large-scale human clinical trials needed to establish its GI bleeding profile [1].
For context, here is quantitative data on GI bleeding risks for approved DOACs from meta-analyses and real-world studies. This comparison can serve as a benchmark for evaluating new agents like this compound.
Table: Comparative Major Gastrointestinal Bleeding Risk of Approved DOACs
| DOAC (Standard Dose) | Comparison & Effect Size | Supporting Evidence Type |
|---|---|---|
| Apixaban | ↓ Lower risk than Warfarin, Dabigatran, Rivaroxaban, and high-dose Edoxaban [2] [3]. | Network Meta-Analysis of RCTs [2], Real-World Studies [3] |
| Dabigatran (150 mg) | ↑ Higher risk than Warfarin [4]. Similar risk to high-dose Edoxaban and Rivaroxaban [2]. | RCTs & Observational Studies [4], Network Meta-Analysis [2] |
| Edoxaban (60 mg) | ↑ Higher risk than Warfarin [4]. Lower risk with 30 mg dose versus 20 mg Rivaroxaban [2]. | RCTs & Observational Studies [4], Network Meta-Analysis [2] |
| Rivaroxaban | ↑ Higher risk than Warfarin [4] and Apixaban [2] [3]. Least favorable GI safety profile in real-world data [5]. | RCTs & Observational Studies [4], Network Meta-Analysis [2], Real-World Studies [5] |
Understanding why GI bleeding risks differ among DOACs can inform research on new compounds. Key mechanisms and investigative approaches are summarized below.
For an investigational drug like this compound, the following experimental protocols and risk assessment strategies are relevant based on current approaches for DOAC development.
The search identified numerous cost-effectiveness analyses for other direct oral anticoagulants (DOACs), but Letaxaban was not mentioned in any of the results [1] [2] [3]. This suggests that this compound may still be in the investigational stages and has not yet undergone formal pharmacoeconomic evaluation for clinical use.
For reference, the table below summarizes the findings for other commonly studied anticoagulants from recent analyses in different countries:
| Anticoagulant | Context & Finding | Country/Setting | Source (Year) |
|---|---|---|---|
| Apixaban | Cost-effective vs. warfarin, dabigatran, rivaroxaban [1]. | US (Medicare perspective) | J Comp Eff Res (2024/2025) |
| Apixaban | Most cost-effective option; yielded highest QALYs [3]. | Iran | BMC Res Notes (2024) |
| Apixaban | Superior reduction in stroke/systemic embolism and major bleeding vs. warfarin [4]. | Meta-analysis | Cureus (2022) |
| Rivaroxaban | Most cost-effective choice for venous thromboembolism (VTE) treatment [5]. | China | Front Pharmacol (2021) |
| All NOACs | Cost-effective vs. warfarin [2]. | Taiwan | Acta Cardiol Sin (2020) |
Although this compound-specific data is unavailable, these studies share a common robust methodology that would be applied to any new anticoagulant.
The following diagram illustrates a typical Markov model structure for anticoagulant cost-effectiveness analysis:
Given the current lack of data on this compound, you may find the following approaches helpful for your research:
The tables below summarize key clinical outcomes and pharmacological properties from recent studies.
Table 1: Clinical Outcomes from Key Studies
| Clinical Context & Comparator Drugs | Study Details | Efficacy Outcome (vs. Warfarin) | Safety Outcome (Major Bleeding vs. Warfarin) |
|---|
| Venous Thromboembolism (VTE): Apixaban & Rivaroxaban [1] | Design: Cohort Study Population: 163,593 patients with VTE Follow-up: Until outcome, treatment switch, or data end | Recurrent VTE • Apixaban: HR 0.67 (95% CI 0.61-0.75) • Rivaroxaban: HR 0.77 (95% CI 0.69-0.87) • Apixaban vs. Rivaroxaban: HR 0.87 (95% CI 0.78-0.96) | • Apixaban: HR 0.70 (95% CI 0.64-0.76) • Rivaroxaban: HR 1.02 (95% CI 0.92-1.12) • Apixaban vs. Rivaroxaban: HR 0.69 (95% CI 0.63-0.75) | | Left Ventricular Thrombus: DOACs (as a class) [2] | Design: Meta-Analysis Population: 1,955 patients from 8 studies Follow-up: Varies by included study | Thrombus Resolution: OR 1.11 (95% CI 0.51-2.39), p=0.76 Stroke/Systemic Embolism: RR 1.04 (95% CI 0.64-1.68), p=0.85 | Bleeding Complications: RR 1.15 (95% CI 0.62-2.13), p=0.57 | | Atrial Fibrillation in Older Adults: Apixaban [3] | Design: Retrospective Cohort Population: 218,738 Medicare beneficiaries Median Follow-up: 84 days | Composite of Death/Ischemic Stroke: HR 0.68 (95% CI 0.65-0.72) | Major Bleeding: Significantly reduced (specific HR not stated in abstract) |
Table 2: Pharmacological Profiles of Common Anticoagulants [4] [5] [6]
| Property / Drug | Warfarin | Apixaban | Rivaroxaban |
|---|---|---|---|
| Mechanism of Action | Inhibits vitamin K epoxide reductase (VKOR), reducing synthesis of vitamin K-dependent clotting factors (II, VII, IX, X, Protein C & S) [5] [7]. | Selective, direct inhibitor of factor Xa (both free and clot-bound) [4]. | Selective, direct inhibitor of factor Xa [6]. |
| Target | Multiple vitamin K-dependent factors (II, VII, IX, X) [7]. | Factor Xa [4]. | Factor Xa [6]. |
| Bioavailability | ~100% [5]. | ~50% [4]. | Not fully specified in results (high for 10mg dose) [6]. |
| Half-life | 20-60 hours (highly variable) [5]. | ~12 hours [4]. | 5-9 hours (young), 11-13 hours (elderly) [6]. |
| Renal Elimination | ~92% (as metabolites) [5]. | ~27% [4]. | ~35% [4]. |
| Dosing Frequency | Once daily [5]. | Twice daily for most indications [4]. | Once or twice daily (indication-dependent) [6]. |
| Monitoring Required | Yes (INR) [5] [8]. | No [9]. | No [9]. |
| Common Reversal Agent | Vitamin K (phytonadione) [8]. | Andexanet alfa (mentioned in [9] as available). | Andexanet alfa (mentioned in [9] as available). |
Understanding the distinct pathways these drugs target is crucial for interpreting clinical data.
The following diagrams illustrate the different sites of action within the coagulation cascade.
Diagram Title: Anticoagulant Targets in the Coagulation Cascade
The data in Table 1 is derived from rigorous study designs:
Cohort Study Protocol [1]:
Meta-Analysis Protocol [2]: